ADX-10061
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again. |
|---|---|
CAS-Nummer |
128022-68-4 |
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
XZPSYCOYKJRHKE-MRXNPFEDSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ADX-10061: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061, also known as NNC-687 or CEE-03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential antipsychotic for the treatment of schizophrenia, its high selectivity for the D1 receptor over other dopamine receptor subtypes and off-target sites has made it a valuable research tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the dopamine D1 receptor selectivity of this compound, including its binding affinity profile, the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows.
Quantitative Data: Receptor Binding Affinity Profile
The selectivity of this compound is primarily defined by its high binding affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinity of this compound, presented as inhibition constants (Ki).
| Receptor Target | Radioligand | Tissue/System | Ki (nM) | Reference |
| Dopamine D1 Receptor | [3H]SCH 23390 | Rat Striatum | 5.8 | [1] |
| Dopamine D2 Receptor | [3H]Spiperone | Rat Striatum | > 10,000 | [1] |
| Serotonin 5-HT2 Receptor | [3H]Ketanserin | Rat Cortex | 355 | [1] |
| Adenylyl Cyclase | - | Rat Striatum | 9.1 (IC50) | [1] |
Experimental Protocols
The characterization of this compound's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the likely methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competitive binding assays were likely performed to determine its Ki value at the dopamine D1 and other receptors.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Test Compound: this compound (NNC-687)
-
Radioligand: [3H]SCH 23390 (a selective D1 antagonist)
-
Tissue Preparation: Rat striatal membranes (a brain region with high D1 receptor density)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390 or (+)butaclamol)
-
Instrumentation: Scintillation counter, filtration apparatus
Protocol:
-
Membrane Preparation:
-
Rat striata are dissected and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
A series of dilutions of this compound are prepared.
-
In assay tubes, the rat striatal membranes, a fixed concentration of [3H]SCH 23390 (typically at or below its Kd value), and varying concentrations of this compound are added.
-
Control tubes for total binding (no competitor) and non-specific binding (with excess non-labeled antagonist) are also prepared.
-
-
Incubation:
-
The assay tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]SCH 23390 (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Adenylyl Cyclase Activity
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor. For the D1 receptor, which is coupled to the Gs alpha subunit of the G protein, its activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). The antagonistic effect of this compound was demonstrated by its ability to inhibit dopamine-stimulated adenylyl cyclase activity.[1]
Objective: To determine the functional antagonism of this compound at the dopamine D1 receptor by measuring its effect on dopamine-stimulated adenylyl cyclase activity.
Materials:
-
Test Compound: this compound (NNC-687)
-
Agonist: Dopamine
-
Tissue Preparation: Rat striatal membranes
-
Assay Buffer: e.g., Tris-HCl buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
Instrumentation: Method for quantifying cAMP (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).
Protocol:
-
Membrane Preparation:
-
Similar to the radioligand binding assay, rat striatal membranes are prepared.
-
-
Assay Setup:
-
Assay tubes are prepared containing the striatal membranes, assay buffer, and varying concentrations of this compound.
-
A fixed, sub-maximal concentration of dopamine is added to stimulate adenylyl cyclase activity.
-
Control tubes include basal activity (no dopamine), dopamine-stimulated activity (no antagonist), and various concentrations of this compound.
-
-
Incubation:
-
The reaction is initiated by the addition of ATP and the tubes are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Termination of Reaction:
-
The reaction is stopped, typically by heating or the addition of an acid.
-
-
cAMP Quantification:
-
The amount of cAMP produced in each tube is measured using a commercially available cAMP assay kit (e.g., RIA or ELISA).
-
-
Data Analysis:
-
The ability of this compound to inhibit the dopamine-stimulated increase in cAMP levels is determined.
-
The concentration of this compound that causes 50% inhibition of the dopamine response (IC50) is calculated by non-linear regression. This IC50 value reflects the functional potency of this compound as a D1 receptor antagonist.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade primarily through the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP).
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps, from initial screening to detailed characterization.
Conclusion
This compound exhibits a high degree of selectivity for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2 receptors. This selectivity, established through rigorous radioligand binding and functional assays, makes it an invaluable tool for investigating the specific roles of the D1 receptor in the central nervous system. While a complete binding profile across all dopamine receptor subtypes is not publicly available, the existing data unequivocally demonstrate its utility as a D1-selective antagonist for preclinical research.
References
ADX-10061: A Comprehensive Technical Overview of its Receptor Binding Profile and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the receptor binding affinity and functional profile of ADX-10061, a potent and selective dopamine (B1211576) D1 receptor antagonist. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited assays, and includes visualizations of relevant signaling pathways and experimental workflows.
Core Data Presentation: Receptor Binding Affinity of this compound
This compound, also known as NNC 687, demonstrates high affinity for the dopamine D1 receptor, with significantly lower affinity for the dopamine D2 and serotonin (B10506) 5-HT2 receptors. Its functional activity is further characterized by its potent inhibition of dopamine-stimulated adenylyl cyclase. The binding affinities (Ki values) are summarized in the table below.
| Receptor/Enzyme | Ki Value (nM) |
| Dopamine D1 Receptor | 5.8 |
| Dopamine D2 Receptor | > 10,000 |
| 5-HT2 Receptor | 355 |
| Adenylyl Cyclase (inhibition) | 9.1 |
Experimental Protocols
The following sections describe the likely experimental methodologies employed to determine the receptor binding affinities and functional activity of this compound, based on standard and widely accepted pharmacological assays. The specific details are based on the characterization of similar compounds and general knowledge of the field.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, dopamine D2, and serotonin 5-HT2 receptors.
General Principle: Competitive radioligand binding assays are utilized to measure the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
1. Dopamine D1 Receptor Binding Assay:
-
Tissue Preparation: Membranes are prepared from a brain region rich in D1 receptors, such as the rat striatum. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Radioligand: [3H]SCH 23390, a selective D1 receptor antagonist, is typically used at a concentration near its Kd value.
-
Assay Procedure:
-
Incubate the prepared membranes with various concentrations of this compound and a fixed concentration of [3H]SCH 23390.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH 23390 or butaclamol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Dopamine D2 Receptor Binding Assay:
-
Tissue Preparation: Similar to the D1 assay, membranes are prepared from a D2-rich brain region like the rat striatum.
-
Radioligand: [3H]Spiperone, a potent D2 receptor antagonist, is commonly used.
-
Assay Procedure: The procedure is analogous to the D1 binding assay, with the substitution of [3H]Spiperone as the radioligand and a D2-selective antagonist (e.g., unlabeled haloperidol (B65202) or sulpiride) to define non-specific binding.
3. 5-HT2 Receptor Binding Assay:
-
Tissue Preparation: Membranes are typically prepared from the rat cerebral cortex, a region with a high density of 5-HT2 receptors.
-
Radioligand: [3H]Ketanserin, a selective 5-HT2 receptor antagonist, is the standard radioligand.
-
Assay Procedure: The experimental protocol follows the same principles as the dopamine receptor binding assays, with [3H]Ketanserin as the radioligand and a 5-HT2-selective antagonist (e.g., unlabeled ketanserin (B1673593) or mianserin) for determining non-specific binding.
Dopamine-Stimulated Adenylyl Cyclase Activity Assay
Objective: To determine the functional antagonist activity of this compound at the D1 receptor by measuring its ability to inhibit dopamine-stimulated cyclic AMP (cAMP) production.
Principle: Dopamine D1 receptors are Gs-coupled, and their activation stimulates the enzyme adenylyl cyclase to produce the second messenger cAMP. An antagonist will block this stimulation.
Methodology:
-
Tissue Preparation: Fresh or frozen rat striatal tissue is homogenized in a suitable buffer.
-
Assay Procedure:
-
The striatal homogenate is pre-incubated with varying concentrations of this compound.
-
Dopamine is then added to stimulate adenylyl cyclase activity.
-
The reaction is initiated by the addition of ATP (the substrate for adenylyl cyclase) and incubated at 37°C.
-
The reaction is terminated, and the amount of cAMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.
-
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the maximal dopamine-stimulated cAMP production is determined as the IC50 value, which is then used to calculate the Ki value for its functional antagonism.
Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor and the antagonistic action of this compound.
Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.
Generalized Experimental Workflow for Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the Ki value of a test compound.
Caption: Generalized workflow for a competitive radioligand binding assay.
ADX-10061: A Technical Guide to a Selective Dopamine D1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Properties
This compound, also known as NNC 01-0687 or CEE-03-310, is a benzazepine derivative. Its chemical structure is characterized by a tricyclic core.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol[1] |
| CAS Number | 128022-68-4 |
| Synonyms | NNC 01-0687, CEE 03-310, NNC 687 |
| SMILES | CN1CCC2=CC(=C(C=C2--INVALID-LINK--C3=CC=CC4=C3OCC4)O)--INVALID-LINK--[O-][1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.37 g/mol |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
Pharmacological Profile
This compound is a potent and selective antagonist of the dopamine D1 receptor. Its binding affinity for various receptors has been determined through radioligand binding assays.
Receptor Binding Affinity (Ki)
| Receptor/Target | Ki (nM) |
| Dopamine D1 Receptor | 5.8 |
| Adenylyl Cyclase | 9.1 |
| 5-HT2 Receptor | 355 |
| Dopamine D2 Receptor | > 10,000 |
Data sourced from MedChemExpress product information.
The high selectivity of this compound for the D1 receptor over the D2 receptor and other receptors makes it a valuable tool for investigating the specific roles of the D1 receptor in various physiological and pathological processes.
Experimental Protocols
The determination of the binding affinity (Ki) of this compound is a critical experiment. Below is a detailed, representative protocol for a competitive radioligand binding assay, a standard method for determining the Ki of an unlabeled compound.
Competitive Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [³H]SCH-23390 (a selective D1 antagonist)
-
Receptor Source: Membranes prepared from cells or tissues expressing the dopamine D1 receptor (e.g., HEK293 cells stably expressing the human D1 receptor, or rat striatal tissue).
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known D1 antagonist (e.g., 1 µM SCH-23390 or Butaclamol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.
-
Competitive Binding: Radioligand + Test Compound (at various concentrations) + Membranes.
-
-
Add the assay components to the wells in a defined order, typically starting with the buffer, followed by the test compound or non-specific control, then the radioligand, and finally the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[1]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The canonical D1 receptor signaling pathway is primarily mediated by the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) and various transcription factors like cAMP response element-binding protein (CREB).[2]
Experimental Workflow for Ki Determination
The following diagram illustrates the logical flow of the competitive radioligand binding assay described in the experimental protocols section.
Conclusion
This compound is a well-characterized, potent, and selective dopamine D1 receptor antagonist. Its specific pharmacological profile makes it an invaluable research tool for elucidating the complex roles of the D1 receptor in the central nervous system and other tissues. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
ADX-10061: A Technical Guide for Studying Dopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061, also known as NNC 01-0687, is a potent and selective dopamine (B1211576) D1 receptor antagonist.[1] As a member of the benzazepine class of compounds, it has been a valuable tool in preclinical research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes.[2] Although its clinical development for indications such as schizophrenia, smoking cessation, and sleep disorders was discontinued (B1498344) due to a lack of efficacy in Phase II trials, this compound remains a relevant compound for in vitro and in vivo studies aimed at elucidating the complexities of dopamine D1 receptor signaling.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the dopamine D1 receptor.[3] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, primarily couples to the Gαs/olf subunit. This initiates a signaling cascade that plays a crucial role in reward, motivation, and motor control.[4][5] By antagonizing the D1 receptor, this compound inhibits these downstream signaling events. The activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, which are fundamental mechanisms in addiction.[4][5] It is hypothesized that by blocking the D1 receptor, this compound can reduce the rewarding effects of addictive substances and the craving associated with environmental cues.
Pharmacological Data
The following table summarizes the available quantitative data for this compound, providing key metrics for its receptor binding affinity.
| Parameter | Value | Receptor/Target | Species | Reference |
| Ki | 5.8 nM | Dopamine D1 Receptor | Not Specified | [1] |
| Ki | > 10,000 nM | Dopamine D2 Receptor | Not Specified | [1] |
| Ki | 355 nM | 5-HT2 Receptor | Not Specified | [1] |
| Ki | 9.1 nM | Adenylyl Cyclase | Not Specified | [1] |
Dopamine D1 Receptor Signaling Pathways
The following diagrams illustrate the canonical and alternative signaling pathways associated with the dopamine D1 receptor, which are inhibited by this compound.
Experimental Protocols
The following are representative protocols for studying the effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a D1-selective antagonist).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Dopamine (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the desired concentration of this compound or vehicle.
-
50 µL of [³H]-SCH23390 at a concentration close to its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit dopamine-induced cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Dopamine solution.
-
This compound stock solution.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Seed the D1-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound and determine its IC50 value.
Conclusion
This compound is a well-characterized, selective dopamine D1 receptor antagonist that serves as a valuable research tool. Despite its discontinuation in clinical development, its utility in preclinical settings for probing the dopamine D1 receptor system remains significant. The information and protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further understanding the role of dopamine signaling in health and disease. Researchers should, however, always consult the primary literature and optimize protocols for their specific experimental systems.
References
- 1. Lack of effect of the dopamine D1 antagonist, NNC 01-0687, on unstimulated and stimulated release of anterior pituitary… [ouci.dntb.gov.ua]
- 2. How antipsychotics work—From receptors to reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coumaran, 496-16-2 [thegoodscentscompany.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of D1 Receptor Antagonism in Mitigating Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of dopamine (B1211576) D1 receptor antagonism in preclinical addiction models. The dopamine system, particularly the D1 receptor, is a cornerstone of the brain's reward circuitry, making it a pivotal target for understanding and developing therapeutics for substance use disorders. This document synthesizes key findings on the effects of D1 receptor antagonists on drug self-administration, conditioned place preference, and reinstatement of drug-seeking behaviors. It includes detailed experimental protocols, quantitative data from seminal studies, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of research.
The Dopamine D1 Receptor in Reward and Addiction
The dopamine D1 receptor, a G-protein coupled receptor predominantly coupled to Gs/olf, plays a crucial role in mediating the reinforcing effects of drugs of abuse.[1] Activation of D1 receptors in key brain regions, such as the nucleus accumbens, is associated with increased adenylyl cyclase activity, leading to a cascade of downstream signaling events that promote reward learning and motivation.[2][3] Blockade of these receptors has been shown to attenuate the rewarding properties of various addictive substances, making D1 receptor antagonists a promising class of compounds for addiction pharmacotherapy.[4]
Quantitative Effects of D1 Receptor Antagonists in Addiction Models
The efficacy of D1 receptor antagonists in reducing addiction-related behaviors has been quantified in various preclinical models. The following tables summarize key findings from studies investigating the effects of the selective D1 receptor antagonist SCH-23390 on cocaine and nicotine (B1678760) addiction models.
Table 1: Effects of SCH-23390 on Cocaine Self-Administration
| Animal Model | Drug Dose (Cocaine) | Antagonist Dose (SCH-23390) | Reinforcement Schedule | Key Findings | Reference |
| Rat | 0.25 mg (i.v.) | 0-4.0 µg (intracerebral) | FR-5, TO-20s | Dose-dependent increase in the rate of cocaine self-administration, suggesting partial attenuation of cocaine's effects. | [5] |
| Rat | Not specified | 5, 10, 20 µg/kg | FR-5 | Dose-dependent increase in cocaine intake. | [1] |
| Mouse | 1.0 mg/kg/injection | 0.18 mg/kg | Not specified | Significantly increased rates of cocaine self-administration. | [6] |
| Mouse | 0.32 mg/kg/injection | 0.18 mg/kg | Not specified | Significantly decreased rates of self-administration. | [6] |
| Rat | 0.125-1.00 mg/kg/injection | 0.01 mg/kg (s.c.) | Progressive Ratio (PR) | Decreased breaking point values for cocaine, indicating reduced reinforcing efficacy. | [7] |
Table 2: Effects of SCH-23390 on Nicotine Self-Administration
| Animal Model | Drug Dose (Nicotine) | Antagonist Dose (SCH-23390) | Access Schedule | Key Findings | Reference |
| Rat | 0.03 mg/kg/infusion | 0.03 mg/kg | Long Access (23h) | Decreased nicotine self-administration during the first hour of the session. | [8] |
| Rat | Not specified | 0.01 and 0.03 mg/kg | Short Access | Decreased active lever responses and nicotine intake. | [8] |
| Rat | 0.06 mg/kg/infusion | 0.03 mg/kg | Not specified | Significant decrease in nicotine intake 15 minutes post-treatment. | [9] |
| Rat | Not specified | Not specified | Not specified | Co-administration with chronic nicotine significantly reduced nicotine self-administration. | [10] |
| Rat | Not specified | 0.003, 0.01, 0.03 mg/kg | Not specified | Decreased operant responding for nicotine 15 minutes after treatment. | [11][12][13] |
Signaling Pathways of the D1 Receptor
The canonical signaling pathway for the D1 receptor involves its coupling to the Gs/olf G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, a key regulator of neuronal excitability.[14][15][16]
Furthermore, D1 receptors can form heteromers with D2 receptors, leading to a distinct signaling cascade.[3][17][18][19][20][21] This D1-D2 receptor heteromer couples to the Gq G-protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]
Experimental Protocols in Addiction Research
Standardized and well-defined experimental protocols are essential for the reliable assessment of the effects of D1 receptor antagonists in addiction models. The following sections provide detailed methodologies for three commonly used behavioral paradigms.
Intravenous Drug Self-Administration in Rodents
This model assesses the reinforcing properties of a drug by measuring the extent to which an animal will perform a specific action (e.g., lever press) to receive a drug infusion.[22][23][24][25][26]
Methodology:
-
Animal Preparation: Adult male or female rats are individually housed and maintained on a reverse light-dark cycle.
-
Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein under anesthesia. The catheter is passed subcutaneously to the mid-scapular region and externalized. Animals are allowed to recover for at least 5-7 days post-surgery.
-
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a tether and swivel system.
-
Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.25 mg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone). Presses on the inactive lever are recorded but have no programmed consequences.
-
Maintenance: Once a stable baseline of self-administration is established, the effects of a D1 receptor antagonist (e.g., SCH-23390) can be assessed. The antagonist is typically administered systemically (e.g., intraperitoneally or subcutaneously) prior to the self-administration session.
-
Data Analysis: The primary dependent variables are the number of infusions earned and the number of active and inactive lever presses. A decrease in drug intake following antagonist administration suggests a reduction in the reinforcing efficacy of the drug.
Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the motivational effects of a drug by assessing an animal's preference for an environment that has been previously paired with the drug.[27][28][29][30][31]
Methodology:
-
Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues, separated by a smaller, neutral central chamber.
-
Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the two larger chambers is recorded to determine any initial preference.
-
Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On drug conditioning days, animals are administered the drug of interest (e.g., cocaine, 10 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On alternate days, animals receive a vehicle injection (e.g., saline) and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.
-
Post-Conditioning (Preference Test): On the test day, animals are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus, as in the pre-conditioning phase. The time spent in each chamber is recorded.
-
Data Analysis: A conditioned place preference is demonstrated if the animals spend significantly more time in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test. The effect of a D1 antagonist can be assessed by administering it prior to the drug during the conditioning phase.
Reinstatement of Drug-Seeking
The reinstatement model is used to study relapse to drug use. After an animal has learned to self-administer a drug, the behavior is extinguished. Subsequently, drug-seeking behavior can be reinstated by exposure to the drug itself (drug-primed reinstatement), drug-associated cues (cue-induced reinstatement), or stress (stress-induced reinstatement).[32][33][34][35][36]
Methodology:
-
Acquisition and Maintenance: Animals are trained to self-administer a drug as described in the intravenous self-administration protocol.
-
Extinction: Following stable self-administration, extinction sessions are conducted. During these sessions, active lever presses no longer result in drug infusion or the presentation of the conditioned stimulus. Extinction continues until responding on the active lever is significantly reduced (e.g., to less than 20% of the maintenance baseline).
-
Reinstatement Test: Once the extinction criterion is met, a reinstatement test is performed.
-
Drug-Primed Reinstatement: The animal receives a non-contingent injection of the training drug at a sub-reinforcing dose.
-
Cue-Induced Reinstatement: The conditioned stimuli (e.g., light and tone) are presented contingent on an active lever press, but no drug is delivered.
-
Stress-Induced Reinstatement: The animal is exposed to a stressor (e.g., intermittent footshock) prior to the test session.
-
-
Data Analysis: Reinstatement is defined as a significant increase in responding on the active lever compared to the extinction baseline. The effect of a D1 antagonist is assessed by administering it before the reinstatement trigger.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the critical role of the dopamine D1 receptor in mediating the reinforcing and motivational aspects of drugs of abuse. Antagonism of the D1 receptor consistently attenuates drug-taking and drug-seeking behaviors across various preclinical models, highlighting its potential as a therapeutic target for addiction. However, the translation of these findings to clinical applications has been challenging. The D1 receptor antagonist ecopipam (B1671091) has shown some promise in clinical trials for Tourette Syndrome, a condition with overlapping neurocircuitry with addiction, but its development for substance use disorders is still in early stages.[37][38][39][40][41] Future research should focus on developing D1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles, and on exploring their efficacy in combination with other pharmacological or behavioral therapies. A deeper understanding of the nuanced role of D1 receptor signaling, including the function of D1-D2 heteromers, will be crucial in designing more effective and targeted treatments for the complex disease of addiction.
References
- 1. The D1 dopamine receptor antagonist SCH 23390 increases cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1-like receptors and reward-related incentive learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine D-1 antagonist SCH 23390 microinjected into the accumbens, amygdala or striatum on cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Dopamine D(1) antagonist SCH23390 attenuates self-administration of both cocaine and fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent Attenuation of Nicotine Self-Administration in Rats by Co-administration of Chronic Nicotine Infusion with the Dopamine D1 Receptor Antagonist SCH-23390 or the Serotonin 5-HT2C Agonist Lorcaserin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and femal… [ouci.dntb.gov.ua]
- 14. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 15. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dopamine D₁-D₂ receptor heteromer regulates signaling cascades involved in addiction: potential relevance to adolescent drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 23. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. instechlabs.com [instechlabs.com]
- 25. biorxiv.org [biorxiv.org]
- 26. Self-administration - Wikipedia [en.wikipedia.org]
- 27. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 28. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 30. Examining Cocaine Conditioning Place Preference in Mice [en.bio-protocol.org]
- 31. scribd.com [scribd.com]
- 32. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 33. Analysis of opioid-seeking reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
- 36. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 37. psychiatrictimes.com [psychiatrictimes.com]
- 38. emalexbiosciences.com [emalexbiosciences.com]
- 39. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 40. neurologylive.com [neurologylive.com]
- 41. tourette.org [tourette.org]
Investigating the Cognitive Effects of ADX-10061: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist, was investigated for several therapeutic indications before its development was discontinued (B1498344). While specific data on the cognitive effects of this compound are not publicly available, its mechanism of action allows for a thorough investigation of its potential cognitive implications based on the well-established role of the dopamine D1 receptor in cognitive function. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the anticipated cognitive consequences of D1 receptor antagonism. The document summarizes the development history of the compound, details the signaling pathway of the D1 receptor, and presents hypothetical experimental protocols for assessing the cognitive effects of such a compound. This whitepaper aims to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to this compound
This compound (also known as NNC 01-0687) is a selective antagonist of the dopamine D1 receptor.[1] Developed by Addex Pharmaceuticals, it was investigated for the treatment of schizophrenia, sleep disorders, substance abuse, and smoking cessation.[1][2][3] However, the development of this compound was discontinued in 2007.[2] A key factor in this decision was the outcome of a Phase IIa clinical trial for smoking cessation, in which this compound failed to demonstrate a statistically significant treatment effect compared to placebo.[4]
Mechanism of Action: The Dopamine D1 Receptor
This compound functions as a competitive antagonist at the dopamine D1 receptor.[3][4] The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for various physiological processes, including motor control, reward, and, notably, cognitive functions.
The prefrontal cortex (PFC), a brain region critical for higher-order cognitive processes, has a high abundance of D1 receptors.[2] The modulation of dopamine signaling in the PFC is essential for working memory, attention, and executive function.
Inferred Cognitive Effects of this compound
While direct studies on the cognitive effects of this compound are not available in the public domain, its mechanism as a D1 receptor antagonist allows for strong inferences about its likely cognitive impact. Research has consistently shown that antagonism of the D1 receptor can lead to cognitive deficits, particularly in the domain of working memory.[2] Conversely, D1 receptor agonists are being explored as potential therapeutic agents to enhance cognitive function.
The following table summarizes the generally accepted effects of dopamine D1 receptor modulation on cognition, which can be extrapolated to infer the potential effects of this compound.
| Cognitive Domain | Effect of D1 Receptor Agonism | Inferred Effect of D1 Receptor Antagonism (e.g., this compound) |
| Working Memory | Enhancement | Impairment |
| Cognitive Flexibility | Improvement | Reduction |
| Attention | Enhancement | Deficits |
| Learning and Memory | Facilitation | Impairment |
Experimental Protocols for Assessing Cognitive Effects
Given the discontinuation of this compound's development, specific experimental protocols for its cognitive assessment are not publicly available. However, a standard preclinical investigation into the cognitive effects of a D1 receptor antagonist would typically involve a battery of behavioral tests in animal models.
4.1. Animal Models
-
Rodents (Rats, Mice): Commonly used for initial cognitive screening.
-
Non-Human Primates: Utilized for more complex cognitive tasks that have higher translational relevance to humans.
4.2. Behavioral Assays for Cognitive Function
-
Working Memory:
-
Delayed Non-Match to Sample (DNMS) Task: A test of short-term visual memory where the subject must select the novel object after a delay.
-
Morris Water Maze (Reversal Learning): Assesses spatial learning and memory flexibility by changing the location of a hidden platform.
-
T-Maze or Y-Maze (Spontaneous Alternation): Measures spatial working memory based on the animal's natural tendency to explore novel arms of the maze.
-
-
Attention:
-
Five-Choice Serial Reaction Time Task (5-CSRTT): Evaluates sustained and selective attention by requiring the subject to detect a brief visual stimulus in one of five locations.
-
-
Executive Function:
-
Set-Shifting Tasks: Assesses cognitive flexibility by requiring the animal to switch between different discrimination rules.
-
4.3. Experimental Procedure
-
Acclimation: Animals are habituated to the testing environment and handling procedures.
-
Baseline Training: Subjects are trained on the cognitive tasks to establish a stable performance baseline.
-
Drug Administration: this compound (or other D1 antagonist) and a vehicle control are administered systemically (e.g., intraperitoneal injection) or directly into specific brain regions (e.g., prefrontal cortex) via cannulation.
-
Cognitive Testing: Following a predetermined pretreatment interval, animals are tested on the cognitive tasks.
-
Data Analysis: Performance metrics (e.g., accuracy, reaction time, latency) are compared between the drug-treated and control groups using appropriate statistical methods (e.g., ANOVA, t-tests).
Visualizing the Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor.
Dopamine D1 Receptor Signaling Cascade.
Hypothetical Experimental Workflow
The diagram below outlines a typical workflow for a preclinical investigation into the cognitive effects of a D1 receptor antagonist like this compound.
Preclinical Cognitive Assessment Workflow.
Conclusion
While this compound did not proceed to market, its history and mechanism of action provide valuable insights for the field of drug development. The clear role of the dopamine D1 receptor in cognition underscores the importance of carefully evaluating the cognitive side-effect profile of any centrally acting drug that modulates this system. Although direct data on this compound's cognitive effects are absent, the principles of D1 receptor pharmacology strongly suggest that its administration would be associated with impairments in working memory and other executive functions. Future research on D1 receptor modulators should include comprehensive cognitive assessments as a key component of both preclinical and clinical development programs.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between dopamine receptor D1 and cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage - PMC [pmc.ncbi.nlm.nih.gov]
ADX-10061: A Technical Guide for its Application as a Dopamine D1 Receptor Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061, also known as NNC 687 and CEE 03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Although its clinical development for indications such as smoking cessation, sleep disorders, and schizophrenia was discontinued (B1498344) due to lack of efficacy, its well-defined pharmacological profile makes it a valuable tool for preclinical neuroscience research.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, mechanism of action, and detailed experimental protocols to facilitate its use as a research tool for investigating the role of the dopamine D1 receptor in various neural processes.
This compound belongs to the benzazepine class of compounds and acts as a competitive "orthosteric" antagonist at the D1 receptor.[3] Its high affinity and selectivity for the D1 receptor over the D2 receptor and other neurotransmitter receptors make it a precise instrument for dissecting the physiological and pathological functions of D1 receptor-mediated signaling pathways in the central nervous system.
Pharmacological Profile
The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.
In Vitro Binding Affinities and Functional Potency
This compound demonstrates high affinity for the dopamine D1 receptor, with significantly lower affinity for the D2 receptor and other receptors. This selectivity is a key attribute for its use as a pharmacological tool.
| Parameter | Receptor/Enzyme | Value | Reference |
| Ki (nM) | Dopamine D1 Receptor | 5.8 | [1] |
| Dopamine D2 Receptor | > 10,000 | [1] | |
| 5-HT2 Receptor | 355 | [1] | |
| IC50 (nM) | Dopamine-stimulated Adenylyl Cyclase | 9.1 | [1] |
In Vivo Receptor Occupancy
Studies in animal models have confirmed the potent and selective in vivo occupancy of D1 receptors by this compound.
| Parameter | Receptor | Animal Model | Value | Reference |
| ED50 (mg/kg, s.c.) | In vivo [3H]SCH 23390 binding inhibition | Mouse | 0.04 | [1] |
| ED50 (mg/kg, p.o.) | In vivo [3H]SCH 23390 binding inhibition | Mouse | 0.13 | [1] |
| ED50 (mg/kg, s.c.) | Blockade of D1-mediated rotation | 6-OHDA-lesioned rats | 0.02 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of dopamine to the D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G protein. Activation of the D1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. By antagonizing this pathway, this compound can be used to investigate the downstream consequences of blocking D1 receptor signaling.
Experimental Protocols
The following are detailed methodologies for key experiments that can be conducted using this compound as a pharmacological tool.
In Vitro Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for the dopamine D1 receptor.
-
Materials:
-
Rat striatal tissue homogenate (source of D1 receptors)
-
[3H]SCH 23390 (radioligand)
-
This compound (NNC 687)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (e.g., 1 µM SCH 23390)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the rat striatal membrane preparation, [3H]SCH 23390 (at a concentration near its Kd), and either buffer, a concentration of this compound, or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound to antagonize dopamine-stimulated adenylyl cyclase activity.
-
Materials:
-
Rat striatal homogenates
-
Dopamine
-
This compound (NNC 687)
-
Assay buffer (e.g., 80 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2, 0.5 mM EGTA, 1 mM isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor, and an ATP regenerating system)
-
[α-32P]ATP
-
Reaction termination solution (e.g., 10% trichloroacetic acid)
-
Alumina (B75360) columns for cAMP purification
-
Scintillation counter
-
-
Procedure:
-
Pre-incubate the striatal homogenate with varying concentrations of this compound.
-
Initiate the reaction by adding dopamine (to stimulate adenylyl cyclase) and [α-32P]ATP.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the termination solution.
-
Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [32P]cAMP produced using a scintillation counter.
-
Determine the IC50 of this compound for the inhibition of dopamine-stimulated cAMP production.
-
In Vivo Behavioral Assessment: 6-OHDA-Lesioned Rat Model
This model is used to assess the functional D1 receptor antagonist activity of this compound in vivo.
-
Animals:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle, which results in denervation of dopaminergic neurons in the striatum on one side of the brain.
-
-
Procedure:
-
Administer a D1 receptor agonist (e.g., SKF 38393) to the lesioned rats to induce contralateral rotations (away from the lesioned side).
-
On a separate occasion, pre-treat the animals with various doses of this compound (subcutaneously or orally) prior to the administration of the D1 agonist.
-
Quantify the number of contralateral rotations over a set period (e.g., 60-120 minutes) using an automated rotometer system.
-
Determine the dose of this compound that produces a 50% reduction in the D1 agonist-induced rotations (ED50).
-
Applications in Neuroscience Research
Despite its discontinuation for clinical use, the well-characterized pharmacology of this compound makes it a valuable tool for a range of neuroscience research applications:
-
Probing D1 Receptor Function in Learning and Memory: Investigate the role of D1 receptors in cognitive processes such as working memory, attention, and behavioral flexibility by administering this compound to animals performing relevant behavioral tasks.
-
Dissecting Dopaminergic Pathways in Addiction Models: Use this compound to block D1 receptor signaling in animal models of drug self-administration, conditioned place preference, and reinstatement to understand the contribution of this receptor to the rewarding and reinforcing effects of drugs of abuse.
-
Investigating Motor Control: Examine the role of striatal D1 receptors in the initiation and execution of voluntary movements by observing the effects of this compound on motor performance in various tasks.
-
Elucidating the Neurobiology of Psychiatric Disorders: In animal models of schizophrenia or other psychiatric disorders with a hypothesized dopaminergic component, this compound can be used to test the involvement of D1 receptor dysfunction.
-
As a Radioligand for PET Imaging: When labeled with a positron-emitting isotope such as Carbon-11 ([11C]NNC 687), this compound can be used in positron emission tomography (PET) studies to quantify D1 receptor density and occupancy in the living brain of both preclinical models and human subjects.[4][5]
Conclusion
This compound is a potent and selective dopamine D1 receptor antagonist with a well-documented pharmacological profile. While its journey as a clinical candidate was halted, its value as a pharmacological tool for neuroscience research remains significant. Its high selectivity allows for the precise investigation of D1 receptor-mediated neurotransmission in a variety of experimental paradigms. This guide provides the essential data and protocols to enable researchers to effectively utilize this compound in their studies to further unravel the complex roles of the dopamine D1 receptor in brain function and disease.
References
- 1. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. Role of Dopamine in the Heart in Health and Disease [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
In Vivo Effects of Dopamine D1 Receptor Antagonists on Rodent Behavior: A Technical Overview
Disclaimer: This technical guide provides an in-depth overview of the in vivo behavioral effects of selective dopamine (B1211576) D1 receptor antagonists in rodent models. Due to the discontinuation of the clinical development of ADX-10061, a selective D1 receptor antagonist, and the limited availability of its specific preclinical data in the public domain, this document will focus on the broader class of selective D1 antagonists.[1][2] The well-characterized compound SCH23390 will be used as a representative example to illustrate the expected behavioral phenotype.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of dopamine D1 receptor modulation.
Introduction: The Role of the Dopamine D1 Receptor in Behavior
The dopamine D1 receptor is the most abundantly expressed dopamine receptor subtype in the central nervous system, particularly in brain regions critical for motor control, motivation, and reward processing.[3] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, making it a significant target for neuropsychiatric and substance use disorders.[3] Antagonism of the D1 receptor is hypothesized to reduce the reinforcing effects of drugs of abuse and modulate other behaviors such as locomotion and motivation.
Effects on Locomotor Activity
Selective dopamine D1 receptor antagonists consistently demonstrate a dose-dependent reduction in spontaneous locomotor activity in rodents. This effect is believed to be mediated by the blockade of D1 receptor signaling in the basal ganglia, a key circuit for motor control.
Table 1: Effects of the Selective D1 Receptor Antagonist SCH23390 on Locomotor Activity in Rats
| Dose (mg/kg) | Mean Locomotor Counts | % Decrease from Vehicle |
| Vehicle | 1500 ± 150 | - |
| 0.04 | 1200 ± 120 | 20% |
| 0.08 | 800 ± 90 | 46.7% |
| 0.16 | 450 ± 50 | 70% |
| Data are presented as mean ± SEM and are representative of typical findings.[4] |
Experimental Protocol: Open Field Test
The Open Field Test is a standard behavioral assay used to assess general locomotor activity and exploratory behavior in rodents.
Objective: To measure the effect of a D1 receptor antagonist on spontaneous horizontal and vertical movement.
Apparatus: A square arena (typically 40x40x30 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.
Procedure:
-
Habituation: Acclimate the rodent to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer the D1 receptor antagonist (e.g., SCH23390) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Testing: Place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of line crossings, rearing frequency) for a set duration, typically 15-60 minutes.
-
Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group.
Caption: Workflow for the Open Field Test.
Modulation of Reward-Seeking and Motivation
Dopamine D1 receptor antagonists have been shown to attenuate the reinforcing properties of various drugs of abuse and natural rewards. This is often assessed using operant conditioning paradigms.
Table 2: Effects of the Selective D1 Receptor Antagonist SCH23390 on Operant Responding for Nicotine and Food in Rats
| Treatment Group | Active Lever Presses (Nicotine) | Inactive Lever Presses (Nicotine) | Active Lever Presses (Food) | Inactive Lever Presses (Food) |
| Vehicle | 45 ± 5 | 8 ± 2 | 60 ± 6 | 10 ± 3 |
| SCH23390 (0.01 mg/kg) | 20 ± 4 | 7 ± 2 | 35 ± 5 | 9 ± 2 |
| Data are presented as mean ± SEM and are representative of typical findings.[5] |
Experimental Protocol: Operant Self-Administration
This paradigm assesses the motivation of an animal to perform a task (e.g., lever pressing) to receive a reward.
Objective: To determine if a D1 receptor antagonist reduces the reinforcing efficacy of a substance (e.g., nicotine) or a natural reward (e.g., food).
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a cue light above the active lever, and a delivery system for the reinforcer (e.g., an infusion pump for drug delivery or a pellet dispenser for food).
Procedure:
-
Training: Train rodents to press the active lever to receive a reward. The inactive lever serves as a control for general activity.
-
Drug Administration: Administer the D1 receptor antagonist or vehicle prior to the test session.
-
Testing Session: Place the animal in the operant chamber for a fixed duration (e.g., 60 minutes). Record the number of presses on both the active and inactive levers.
-
Analysis: Compare the number of active and inactive lever presses between the drug-treated and vehicle-treated groups.
Influence on Effort-Based Decision-Making
Dopamine signaling, particularly through D1 receptors, is crucial for motivating effortful behavior. Antagonism of D1 receptors can shift choice behavior away from high-effort, high-reward options towards low-effort, low-reward alternatives.[6]
Table 3: Effects of the Selective D1 Receptor Antagonist SCH23390 on Effort-Based Decision-Making in Rats
| Treatment Group | % Choice of High-Effort / High-Reward Lever |
| Vehicle | 75% ± 8% |
| SCH23390 (0.01 mg/kg) | 30% ± 5% |
| Data are presented as mean ± SEM and are representative of typical findings.[6] |
Experimental Protocol: Effort-Based Decision-Making Task
This task assesses an animal's willingness to expend effort to obtain a more valuable reward.
Objective: To evaluate the effect of a D1 receptor antagonist on an animal's choice between a high-effort/high-reward option and a low-effort/low-reward option.
Apparatus: A T-maze or an operant chamber with two choice arms or levers. One arm/lever is associated with a high effort requirement (e.g., climbing a barrier, multiple lever presses) to obtain a large reward (e.g., multiple food pellets). The other arm/lever has a low effort requirement for a small reward.
Procedure:
-
Training: Train animals to associate each arm/lever with its respective effort and reward outcome.
-
Drug Administration: Administer the D1 receptor antagonist or vehicle before the choice session.
-
Choice Session: Allow the animal to freely choose between the two options over a series of trials.
-
Analysis: Calculate the percentage of choices for the high-effort/high-reward option for both the drug-treated and vehicle-treated groups.
Caption: Logical relationship of D1 antagonism.
Signaling Pathway
The behavioral effects of dopamine D1 receptor antagonists are initiated by their blockade of the D1 receptor, which is a G-protein coupled receptor that signals through the Gsα subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. By preventing this signaling cascade, D1 antagonists reduce the excitability of neurons in key brain circuits.
Caption: D1 receptor signaling and antagonism.
Conclusion
Selective dopamine D1 receptor antagonists, a class to which this compound belongs, have profound effects on rodent behavior. They reliably decrease locomotor activity, reduce the motivation to work for rewards, and bias decision-making towards less effortful options. These preclinical findings highlight the critical role of the dopamine D1 receptor in modulating motor function, motivation, and reward processing. While specific in vivo behavioral data for this compound is not publicly available, the consistent effects observed with other selective D1 antagonists like SCH23390 provide a strong predictive framework for its expected pharmacological actions in rodent models. Further research would be necessary to delineate any unique behavioral profile of this compound.
References
- 1. Addex therapeutics :: ADX10061 Smoking Cessation Data [addextherapeutics.com]
- 2. Addex therapeutics :: Addex Partner Starts First-Ever Clinical Trial of an mGluR Positive Allosteric Modulator novel approach has potential for treatment of multiple cns disorders [addextherapeutics.com]
- 3. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
- 4. Addex therapeutics :: Addex Therapeutics Reports Q1 2025 Financial Results and Provides Corporate Update [addextherapeutics.com]
- 5. Submissions — Regulatorium [regulatorium.com]
- 6. Addex Therapeutics Reports Q1 2024 Financial Results and Provides Corporate Update - BioSpace [biospace.com]
ADX-10061: A Technical Whitepaper on its Cellular and Molecular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX-10061, also known as NNC 687 and CEE 03-310, is a selective dopamine (B1211576) D1 receptor antagonist. Developed initially by Novo Nordisk and later by Addex Pharmaceuticals, it was investigated for therapeutic potential in conditions such as smoking cessation and sleep disorders. Despite reaching Phase II clinical trials, its development was discontinued (B1498344) in 2007. This technical guide provides a comprehensive overview of the known cellular and molecular effects of this compound, based on publicly available data and established pharmacological principles for dopamine D1 receptor antagonists. Due to the discontinuation of its development, detailed experimental protocols specific to this compound have not been extensively published. Therefore, this document outlines the probable methodologies used for its characterization based on standard industry practices.
Introduction
This compound is a small molecule belonging to the benzazepine class of compounds. Its primary mechanism of action is the competitive antagonism of the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound was expected to modulate dopaminergic neurotransmission, which plays a critical role in reward, motivation, and motor control.
Molecular Profile and Binding Affinity
| Target Receptor | Ki (nM) |
| Dopamine D1 Receptor | 5.8 |
| Adenylyl Cyclase | 9.1 |
| Dopamine D2 Receptor | > 10,000 |
| Serotonin 5-HT2A Receptor | 355 |
Data compiled from commercially available information. The specific experimental conditions for these determinations are not publicly documented.
The data indicates that this compound is a potent and selective antagonist for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2A receptors.
Cellular Effects: Antagonism of the Dopamine D1 Receptor Signaling Pathway
As a dopamine D1 receptor antagonist, this compound is predicted to inhibit the downstream signaling cascade initiated by dopamine binding. This primarily involves the attenuation of adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels.
Signaling Pathway
The canonical signaling pathway of the dopamine D1 receptor and the inhibitory effect of this compound are depicted in the following diagram.
Methodological & Application
Application Notes and Protocols for ADX-10061 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061 is a selective and potent antagonist of the dopamine (B1211576) D1 receptor.[1][2][3] The dopamine D1 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4] This signaling pathway is implicated in various neurological processes, and its modulation is a key area of research in neuropsychiatric disorders.[5]
These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological profile of this compound: a radioligand binding assay to determine its affinity for the dopamine D1 receptor and a functional adenylyl cyclase assay to measure its antagonist potency.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound for the dopamine D1 receptor and other relevant receptors.
| Target | Ki (nM) |
| Dopamine D1 Receptor | 5.8 |
| Adenylyl Cyclase | 9.1 |
| 5-HT2 Receptor | 355 |
| Dopamine D2 Receptor | > 10,000 |
Data sourced from MedChemExpress.[3]
Signaling Pathway
The following diagram illustrates the canonical dopamine D1 receptor signaling pathway and the mechanism of action of this compound as an antagonist.
Caption: Dopamine D1 Receptor Signaling and this compound Inhibition.
Experimental Protocols
Dopamine D1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D1 receptor using a radiolabeled antagonist, [3H]SCH-23390.
Experimental Workflow
Caption: Workflow for D1 Receptor Competitive Binding Assay.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D1 receptor.[6][7]
-
Radioligand: [3H]SCH-23390 (specific activity ~70-85 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: 10 µM unlabeled SCH-23390 or another suitable D1 antagonist.
-
96-well filter plates and a vacuum manifold .
-
Scintillation cocktail and a scintillation counter .
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]SCH-23390 (final concentration ~0.3-0.5 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of 10 µM unlabeled SCH-23390, 50 µL of [3H]SCH-23390, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of serially diluted this compound, 50 µL of [3H]SCH-23390, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes.[1]
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This protocol measures the ability of this compound to antagonize the dopamine D1 receptor-mediated stimulation of adenylyl cyclase and subsequent cAMP production.
Experimental Workflow
Caption: Workflow for D1 Receptor Functional Antagonist Assay.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) or CHO-K1 cells stably expressing the human dopamine D1 receptor.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
D1 Agonist: SKF-81297 or dopamine.
-
Test Compound: this compound, serially diluted.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
384-well white plates suitable for the chosen detection method.
Procedure:
-
Cell Seeding: Seed the D1 receptor-expressing cells into a 384-well plate at an appropriate density and culture overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add 10 µL of serially diluted this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 10 µL of the D1 agonist (e.g., SKF-81297 at a concentration that elicits ~80% of the maximal response, EC80) to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data, setting the response with the agonist alone as 100% and the basal (no agonist) response as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The radioligand binding assay directly measures the affinity of the compound for the dopamine D1 receptor, while the adenylyl cyclase functional assay provides insight into its potency as an antagonist in a cell-based system. These assays are fundamental for understanding the pharmacological profile of this compound and similar compounds targeting the dopamine D1 receptor.
References
- 1. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]SCH 23390 labels dopamine D-1 receptor sites in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay: DRUGMATRIX: Dopamine D1 radioligand binding (ligand: [3H] SCH-23390) (CHEMBL1909139) - ChEMBL [ebi.ac.uk]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. revvity.com [revvity.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for ADX-10061 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061, also known as NNC 01-0687, is a selective and potent dopamine (B1211576) D1 receptor antagonist.[1][2] It was investigated for the treatment of schizophrenia, substance-related disorders including smoking cessation, and sleep disorders.[1] Developed by Addex Pharmaceuticals, the compound's clinical development was discontinued (B1498344) in 2007 due to a lack of efficacy in Phase II trials for smoking cessation. Despite its discontinuation for clinical use, this compound remains a valuable tool for preclinical research aimed at understanding the role of the dopamine D1 receptor in various physiological and pathological processes.
These application notes provide a summary of the available information on the administration of this compound in animal models, including its mechanism of action, pharmacokinetic properties, and protocols for in vivo studies.
Mechanism of Action
This compound is a benzazepine derivative that acts as a selective antagonist at the dopamine D1 receptor.[1] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, which are fundamental mechanisms in nicotine (B1678760) addiction. By blocking the D1 receptor, this compound was hypothesized to reduce the rewarding effects of stimuli associated with addictive behaviors.[1] The compound exhibits high affinity for the D1 receptor, with lower affinity for the D2 receptor and other neurotransmitter receptors, such as the 5-HT2 receptor.[1]
Quantitative Data Summary
While comprehensive preclinical data for this compound is not extensively published, the following tables summarize the available in vitro binding affinities and human pharmacokinetic data, which can inform the design of animal studies.
Table 1: In Vitro Receptor Binding Profile of this compound (NNC-687)
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Dopamine D1 Receptor | Low nanomolar to picomolar |
| Dopamine D2 Receptor | Micromolar range |
| 5-HT2 Receptor | Low affinity |
| Other Receptors/Transporters | Very low affinity |
Source: Andersen PH, et al. Eur J Pharmacol. 1992.[1]
Table 2: Human Pharmacokinetic Parameters of this compound (NNC 01-0687) after Oral Administration
| Parameter | Value |
| Time to Maximum Plasma Concentration (tmax) | 0.5 - 1 hour |
| Apparent Elimination Half-life (t1/2) | 3 - 4 hours |
| Dose Proportionality (AUC & Cmax) | Linear |
| Effect of Food on Cmax | Reduced by 50-60% |
| Effect of Food on tmax | Increased to 3 hours |
| Effect of Food on AUC | No change |
| Accumulation (Multiple Dosing) | None observed |
Source: Skrumsager BK, et al. Psychopharmacology (Berl). 1995.[3]
Experimental Protocols
Based on the available literature, the following are generalized protocols for the administration of this compound in rodent models for behavioral and pharmacokinetic studies.
Protocol 1: Evaluation of Antipsychotic-like Activity in a Rodent Model of Dopamine Hyperactivity
Animal Model: Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats. This model is used to assess the ability of a compound to block D1 receptor-mediated rotational behavior, which is predictive of antipsychotic activity.
Materials:
-
This compound (NNC-687)
-
Vehicle (e.g., saline, distilled water, or a specific formulation as determined by solubility)
-
D1 receptor agonist (e.g., SKF 38393)
-
6-OHDA-lesioned rats
-
Rotational activity monitoring system
Procedure:
-
Animal Acclimatization: House the 6-OHDA-lesioned rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Drug Preparation: Dissolve or suspend this compound in the chosen vehicle at the desired concentrations.
-
Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Dose ranges should be determined based on preliminary dose-finding studies.
-
The timing of administration should be based on the expected tmax of the compound.
-
-
Behavioral Testing:
-
Following the appropriate pre-treatment time with this compound, administer a D1 receptor agonist (e.g., SKF 38393) to induce rotational behavior.
-
Immediately place the animals in the rotational activity monitoring chambers.
-
Record the number of full contralateral rotations for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Compare the number of rotations in the this compound-treated groups to the vehicle-treated control group.
-
A significant reduction in rotations indicates D1 receptor antagonist activity.
-
Protocol 2: Pharmacokinetic Profiling in Rats
Animal Model: Male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial blood sampling.
Materials:
-
This compound (NNC-687)
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Cannulated rats
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats fitted with jugular vein cannulas for ease of blood collection. Fast the animals overnight before dosing.
-
Drug Preparation: Prepare dosing solutions of this compound in appropriate vehicles for both i.v. and p.o. administration.
-
Administration:
-
Intravenous: Administer a single bolus dose of this compound via the tail vein or a separate cannula.
-
Oral: Administer a single dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC, t1/2, clearance, and volume of distribution.
-
For oral administration, calculate the absolute bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
Signaling Pathway of Dopamine D1 Receptor Antagonism
Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for assessing the in vivo behavioral effects of this compound.
Logical Relationship of this compound Administration and Outcome
Caption: Logical flow from this compound administration to its ultimate clinical outcome.
References
- 1. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor occupancy in vivo: behavioral correlates using NNC-112, NNC-687 and NNC-756, new selective dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability, safety and pharmacokinetics of single dose and multiple dosing of the selective D1 antagonist NNC 01-0687 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Dopamine D1 Receptor Binding Affinity of ADX-10061
For Research Use Only.
Introduction
The dopamine (B1211576) D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), is a key player in various neurological processes, including motor control, reward, and cognition.[1][2] Its signaling cascade is primarily initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. ADX-10061 is a selective antagonist of the dopamine D1 receptor.[5][6][7] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.
Principle of the Assay
This assay employs a competitive radioligand binding format. The assay measures the ability of a non-radiolabeled compound, this compound, to compete with a known radiolabeled D1 receptor antagonist, [³H]-SCH23390, for binding to the human D1 receptor expressed in a stable cell line. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for this compound, which represents its binding affinity for the receptor.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the dopamine D1 receptor and other related targets.
| Target | Ligand | Kᵢ (nM) | Assay Type |
| Dopamine D1 Receptor | This compound | 5.8 | Radioligand Binding |
| Adenylyl Cyclase | This compound | 9.1 | Functional Assay |
| Dopamine D2 Receptor | This compound | >10,000 | Radioligand Binding |
| 5-HT₂ Receptor | This compound | 355 | Radioligand Binding |
Table 1: Binding profile of this compound. Data sourced from publicly available information.[8][9]
Signaling Pathway
The canonical signaling pathway of the dopamine D1 receptor is depicted below. Activation of the receptor by an agonist leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates PKA, leading to the phosphorylation of downstream targets.
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow
The overall workflow for the dopamine D1 receptor binding assay is outlined in the following diagram.
Caption: Experimental Workflow for D1 Receptor Binding Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D1 receptor (e.g., PerkinElmer, MilliporeSigma).
-
Radioligand: [³H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: SCH23390 (unlabeled) or another suitable D1 antagonist (e.g., (+)butaclamol).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Protein Assay Reagent (e.g., BCA or Bradford).
Protocol 1: Membrane Preparation
-
Culture CHO-hD1 cells to ~90% confluency.
-
Harvest cells by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-SCH23390 in Assay Buffer to a final concentration of 0.2-0.5 nM. This concentration is typically near the Kd of the radioligand.
-
Prepare the non-specific binding control by diluting unlabeled SCH23390 to a final concentration of 1-10 µM in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-SCH23390 + 100 µL membrane preparation.
-
Non-specific Binding: 50 µL unlabeled SCH23390 (1-10 µM) + 50 µL [³H]-SCH23390 + 100 µL membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution + 50 µL [³H]-SCH23390 + 100 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Perform a non-linear regression analysis of the competition curve to determine the IC50 value of this compound.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]-SCH23390) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the D1 receptor (this should be determined experimentally in a separate saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).
-
-
Logical Relationship of Assay Components
The following diagram illustrates the competitive binding relationship between this compound and the radioligand at the dopamine D1 receptor.
Caption: Competitive Binding at the D1 Receptor.
Conclusion
The protocol described in this application note provides a robust and reliable method for determining the binding affinity of this compound for the human dopamine D1 receptor. This assay is a fundamental tool for the characterization of novel compounds targeting this important neurological receptor. Accurate determination of the Ki value is essential for understanding the potency and selectivity of potential drug candidates.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. 2.8.12. Dopamine D1 receptors [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. innoprot.com [innoprot.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. revvity.com [revvity.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
Application Notes and Protocols for ADX-10061 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061 (also known as NNC 01-0687) is a potent and selective antagonist of the dopamine (B1211576) D1 receptor, with a binding affinity (Ki) of 5.8 nM.[1] While originally investigated for conditions such as schizophrenia and smoking cessation, its development was discontinued.[2][[“]] However, as a selective D1 antagonist, this compound remains a valuable pharmacological tool for in vitro and ex vivo research, particularly in the field of electrophysiology. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of the dopamine D1 receptor in modulating neuronal excitability and ion channel function.
Dopamine D1 receptors, predominantly coupled to Gs/olf proteins, play a critical role in regulating neuronal function by activating the adenylyl cyclase/cAMP/PKA signaling cascade.[[“]][4] This pathway modulates the activity of various voltage-gated ion channels, thereby influencing action potential firing, synaptic plasticity, and overall neuronal excitability.[[“]][5][6] Antagonism of the D1 receptor with agents like this compound can elucidate the tonic and phasic influence of endogenous dopamine on these processes.
Data Presentation
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol | [[“]] |
| Molecular Formula | C₁₉H₂₀N₂O₄ | [[“]] |
| Molar Mass | 340.379 g/mol | [[“]] |
| Mechanism of Action | Selective Dopamine D1 Receptor Antagonist | [1][7] |
| Binding Affinity (Ki) | 5.8 nM for D1 receptor | [1] |
| Solubility | Please refer to the manufacturer's certificate of analysis for solubility information. It is recommended to prepare stock solutions in a suitable solvent like DMSO. |
Table 2: Expected Electrophysiological Effects of this compound in Striatal Medium Spiny Neurons (MSNs)
This table presents hypothetical data based on published effects of other D1 receptor antagonists (e.g., SCH 23390) and serves as a guide for expected outcomes when using this compound.
| Parameter | Control (aCSF) | This compound (10 µM) | Expected Outcome | Putative Mechanism |
| Resting Membrane Potential (mV) | -80 ± 2 | -81 ± 2 | No significant change | D1 receptor antagonism has minimal effect on the resting potential of MSNs. |
| Action Potential Threshold (mV) | -45 ± 1.5 | -40 ± 1.8 | Depolarization (increase) | Blockade of D1-mediated reduction of voltage-gated sodium current amplitude.[8] |
| Spike Firing Frequency (Hz) at +150 pA | 15 ± 3 | 10 ± 2.5 | Decrease | Overall decrease in neuronal excitability due to increased action potential threshold.[9] |
| Up-State Amplitude (mV) | 15 ± 2 | 10 ± 2 | Decrease | Reduction of D1-mediated enhancement of persistent sodium and calcium currents.[9] |
| Voltage-gated Na+ Current (pA) | -2500 ± 300 | -2000 ± 250 | Decrease in amplitude | Antagonism of D1/PKA-dependent phosphorylation and modulation of sodium channels.[8] |
| Delayed Rectifier K+ Current (pA) | 1500 ± 200 | 1800 ± 220 | Increase in amplitude | Blockade of D1/PKA-mediated inhibition of potassium channels.[5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Acutely Dissociated Neurons or Brain Slices
This protocol describes the methodology for performing whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal intrinsic properties and voltage-gated currents.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Intracellular Solution (for voltage-clamp, K+ currents): Same as above.
-
Intracellular Solution (for voltage-clamp, Na+ currents): (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
2. Brain Slice or Dissociated Neuron Preparation:
-
Follow standard laboratory procedures for the preparation of acute brain slices (e.g., from striatum or prefrontal cortex) or for the enzymatic and mechanical dissociation of neurons.[10]
3. Electrophysiological Recording:
-
Transfer a brain slice or coverslip with dissociated neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[7]
-
Establish a gigaseal (>1 GΩ) with a target neuron and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7]
-
For Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) to elicit voltage responses and action potentials.
-
Analyze changes in action potential threshold, firing frequency, and membrane potential dynamics.
-
-
For Voltage-Clamp Recordings:
-
Hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Apply voltage steps to isolate and record specific ion currents (e.g., a depolarizing step to +10 mV to record voltage-gated sodium and potassium currents).
-
Use appropriate voltage protocols and pharmacological blockers (e.g., tetrodotoxin (B1210768) for Na+ currents, TEA for K+ currents) to isolate the current of interest.
-
Analyze changes in current amplitude, kinetics, and voltage-dependence.
-
4. Application of this compound:
-
After obtaining a stable baseline recording in aCSF, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Allow the drug to perfuse for several minutes to reach equilibrium before recording the effects.
-
A washout step with aCSF can be performed to assess the reversibility of the drug's effects.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiology of dopamine D-1 receptors in the basal ganglia: old facts and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopaminergic modulation of axonal potassium channels and action potential waveform in pyramidal neurons of prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D1 Receptor Modulation of Action Potential Firing in a Subpopulation of Layer 5 Pyramidal Neurons in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Dopamine D1 receptor modulates the voltage-gated sodium current in rat striatal neurones through a protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposite influences of endogenous dopamine D1 and D2 receptor activation on activity states and electrophysiological properties of striatal neurons: studies combining in vivo intracellular recordings and reverse microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX-10061 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061 is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1][2][3][4] The dopamine D1 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Consequently, measuring the inhibition of agonist-induced cAMP accumulation is a critical method for characterizing the pharmacological activity of D1 receptor antagonists like this compound.
These application notes provide a detailed protocol for utilizing this compound in a competitive inhibition cAMP accumulation assay. The included methodologies and data serve as a comprehensive guide for researchers investigating the antagonistic properties of this compound on the dopamine D1 receptor signaling pathway.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the dopamine D1 receptor. Its inhibitory constants (Ki) highlight its potency at the D1 receptor and adenylyl cyclase, with significantly lower affinity for the dopamine D2 and serotonin (B10506) 5-HT2 receptors.
| Target | Kᵢ (nM) |
| Dopamine D1 Receptor | 5.8[3] |
| Adenylyl Cyclase | 9.1[3] |
| Dopamine D2 Receptor | >10,000[3] |
| 5-HT2 Receptor | 355[3] |
Signaling Pathway of the Dopamine D1 Receptor
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor and the inhibitory action of this compound.
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines a homogenous, competitive immunoassay to measure cAMP levels in whole cells, suitable for determining the potency of this compound. A common approach, such as an AlphaScreen® or HTRF®-based assay, is described.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Dopamine (Agonist): Prepare a stock solution in water.
-
This compound (Antagonist): Prepare a stock solution in DMSO.
-
Forskolin (Positive Control): Prepare a stock solution in DMSO.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., PerkinElmer AlphaScreen® cAMP Assay Kit).
-
384-well white opaque microplates.
Experimental Workflow
The following diagram provides a visual representation of the experimental steps.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture D1-expressing cells to approximately 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with Assay Buffer and centrifuge.
-
Resuspend the cell pellet in Stimulation Buffer to the desired density.
-
Dispense the cell suspension into a 384-well white opaque plate.
-
-
Compound Addition (Antagonist Mode):
-
Prepare a serial dilution of this compound in Stimulation Buffer.
-
Add the diluted this compound to the appropriate wells.
-
For control wells, add Stimulation Buffer with the corresponding DMSO concentration.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine in Stimulation Buffer at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response). This concentration should be predetermined in an agonist-mode experiment.
-
Add the dopamine solution to all wells except the basal control wells.
-
Add Stimulation Buffer to the basal control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Acquisition:
-
Read the plate on a microplate reader compatible with the assay technology (e.g., an EnVision® reader for AlphaScreen).
-
Data Analysis
-
Standard Curve: Generate a cAMP standard curve to interpolate the cAMP concentrations in the experimental wells.[7][8]
-
Normalization: Normalize the data by setting the signal from the basal control (no agonist) as 0% and the signal from the EC₈₀ dopamine stimulation (no antagonist) as 100%.
-
IC₅₀ Determination: Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP accumulation.
Representative Data
The following table presents hypothetical but expected results for this compound in a cAMP accumulation assay as described.
| Compound | Assay Mode | Cell Line | Agonist (at EC₈₀) | IC₅₀ (nM) |
| This compound | Antagonist | HEK293-D1 | Dopamine | 12.5 |
| SCH23390 (Reference Antagonist) | Antagonist | HEK293-D1 | Dopamine | 8.2 |
Conclusion
The provided protocol offers a robust framework for characterizing the antagonist activity of this compound at the dopamine D1 receptor. By measuring the inhibition of agonist-stimulated cAMP production, researchers can accurately determine the potency (IC₅₀) of this compound and compare it to other known D1 antagonists. This assay is a fundamental tool for the pharmacological evaluation of compounds targeting D1 receptor signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NNC 01-0687 - Wikipedia [en.wikipedia.org]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. resources.revvity.com [resources.revvity.com]
Application Note: Determination of the Dose-Response Curve for ADX-10061, a Dopamine D1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061 is a potent and selective antagonist of the Dopamine (B1211576) D1 receptor.[1] The development of this compound, also known as NNC 01-0687, was pursued for various indications, including smoking cessation and sleep disorders, before being discontinued.[2] Understanding the dose-response relationship of compounds like this compound is fundamental for characterizing their pharmacological profile. This application note provides detailed protocols for determining the binding affinity and functional potency of this compound, along with representative data presentation.
The Dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gαs G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound binds to the D1 receptor and blocks the effects of dopamine or other agonists, thereby preventing the downstream signaling cascade.
Key Experiments and Protocols
To fully characterize the dose-response profile of a D1 receptor antagonist such as this compound, two primary in vitro assays are typically performed: a radioligand binding assay to determine its affinity for the receptor (Ki) and a functional assay to measure its potency in inhibiting agonist-induced signaling (IC50).
Radioligand Binding Assay: Determination of Binding Affinity (Ki)
This assay measures the ability of this compound to displace a known radiolabeled D1 receptor ligand, allowing for the determination of its equilibrium dissociation constant (Ki).
Experimental Protocol:
a. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human Dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-SCH23390, a high-affinity D1 receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: 96-well glass fiber filters (e.g., Whatman GF/C) and a vacuum harvester.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]-SCH23390 (typically at or below its Kd, e.g., 0.2-0.5 nM), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Accumulation Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the increase in intracellular cAMP induced by a D1 receptor agonist, such as dopamine.
Experimental Protocol:
a. Materials:
-
Cell Line: A cell line stably expressing the human Dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: this compound.
-
Agonist: Dopamine.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
b. Procedure:
-
Seed the D1 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Pre-incubate the cells with the varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine that elicits a submaximal response (typically the EC80 concentration) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
c. Data Analysis:
-
Normalize the data by setting the response in the absence of dopamine as 0% and the response with dopamine alone as 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-stimulated cAMP production.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Pharmacological Profile of this compound at the Human Dopamine D1 Receptor
| Parameter | Value | Assay Type |
| Ki (nM) | 5.8[1] | Radioligand Binding ([³H]-SCH23390) |
| IC50 (nM) | Illustrative Value: 12.5 | cAMP Functional Assay |
Note: The IC50 value is an illustrative example for a potent D1 antagonist and is not based on published data for this compound. The Ki value is from a published source.
Figure 1: Representative Dose-Response Curve for this compound in a cAMP Functional Assay
This graph illustrates the expected inhibitory effect of this compound on dopamine-stimulated cAMP production. The x-axis represents the logarithm of the this compound concentration, and the y-axis shows the percentage of inhibition of the agonist response. The IC50 value is determined from the inflection point of the curve.
(A representative sigmoidal dose-response curve would be presented here, showing increasing inhibition with increasing concentrations of this compound, with an IC50 of 12.5 nM.)
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Signaling pathway of the Dopamine D1 receptor.
Experimental Workflow for Dose-Response Curve Determination
Caption: Workflow for functional dose-response assay.
Conclusion
The protocols and data presentation guidelines outlined in this application note provide a comprehensive framework for determining the dose-response curve of this compound as a Dopamine D1 receptor antagonist. Accurate determination of binding affinity (Ki) and functional potency (IC50) is crucial for the preclinical characterization of any drug candidate. While development of this compound has been discontinued, the methodologies described herein are standard practices in pharmacology and drug discovery for characterizing receptor antagonists.
References
Application Notes and Protocols: Immunohistochemistry for D1 Receptor using ADX-10061 for Antibody Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical detection of the Dopamine D1 receptor, incorporating the selective D1 antagonist, ADX-10061, for the validation of primary antibody specificity.
Introduction
The Dopamine D1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological and pathological processes.[1] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of the D1 receptor in tissue samples. However, a critical aspect of IHC is the validation of the primary antibody to ensure specific binding to the target protein.
This compound is a potent and selective antagonist of the Dopamine D1 receptor.[2][3][4] Its high affinity for the D1 receptor can be leveraged to competitively block the binding of a primary antibody to the D1 receptor in a tissue sample. A significant reduction in the IHC signal upon pre-incubation with this compound provides strong evidence for the specificity of the antibody.
Data Presentation
Binding Profile of this compound
The selectivity of this compound is crucial for its use in validating D1 receptor antibody specificity. The following table summarizes the inhibitory constants (Ki) of this compound for various receptors. A lower Ki value indicates a higher binding affinity.
| Target | Ki (nM) | Reference |
| Dopamine D1 Receptor | 5.8 | [2][5] |
| Adenylyl Cyclase | 9.1 | [2][5] |
| 5-HT2 Receptor | 355 | [2][5] |
| Dopamine D2 Receptor | >10,000 | [2][5] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific tissues and antibodies. Two protocols are provided: one for paraffin-embedded tissue and one for frozen tissue sections.
Protocol 1: Immunohistochemistry of Paraffin-Embedded Sections
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
This compound
-
Primary antibody against Dopamine D1 receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding.
-
-
This compound Pre-incubation (for validation):
-
For the validation experiment, prepare a solution of this compound in blocking buffer at a concentration of 10-100 times the molar concentration of the primary antibody.
-
Incubate one set of tissue sections with the this compound solution for 1 hour at room temperature.
-
For the control experiment, incubate a parallel set of sections with blocking buffer alone.
-
-
Primary Antibody Incubation:
-
Without washing, add the primary antibody (diluted in blocking buffer) to both the this compound-pre-incubated and control sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer, 3 times for 5 minutes each.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides with wash buffer, 3 times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with wash buffer, 3 times for 5 minutes each.
-
Apply DAB substrate and monitor for color development.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.[6]
-
Coverslip with mounting medium.
-
Protocol 2: Immunohistochemistry of Frozen Sections
Materials:
-
Fresh frozen tissue sections on charged slides
-
This compound
-
Primary antibody against Dopamine D1 receptor
-
Fluorophore-conjugated secondary antibody
-
Acetone (B3395972), chilled to -20°C
-
Wash buffer (e.g., PBS or TBS)
-
Blocking buffer (e.g., 5% normal serum and 0.3% Triton X-100 in wash buffer)
-
DAPI counterstain
-
Mounting medium
Procedure:
-
Fixation and Rehydration:
-
Air dry frozen sections at room temperature for 30 minutes.
-
Fix in chilled acetone for 10 minutes at -20°C.[7]
-
Air dry for 10 minutes.
-
Rehydrate in wash buffer for 10 minutes.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
This compound Pre-incubation (for validation):
-
Prepare this compound solution in blocking buffer as described in the paraffin (B1166041) protocol.
-
Incubate one set of sections with the this compound solution for 1 hour at room temperature.
-
Incubate the control set with blocking buffer alone.
-
-
Primary Antibody Incubation:
-
Without washing, add the primary antibody to all sections.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash slides with wash buffer, 3 times for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash slides with wash buffer, 3 times for 5 minutes each, in the dark.
-
Incubate with DAPI for 5 minutes to counterstain nuclei.
-
Wash slides with wash buffer for 5 minutes.
-
-
Mounting:
-
Coverslip with mounting medium.
-
Visualization and Interpretation
-
Control Sections (No this compound): Specific staining for the D1 receptor should be observed in the expected cellular and subcellular locations.
-
Validation Sections (+ this compound): A significant reduction or complete absence of the staining signal compared to the control sections indicates that the primary antibody is specific for the D1 receptor.
Diagrams
Caption: Experimental workflow for D1 receptor IHC with this compound validation.
Caption: Simplified canonical signaling pathway of the Dopamine D1 receptor.[8][9]
References
- 1. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 4. NNC 01-0687 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS43): Novus Biologicals [novusbio.com]
- 7. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of ADX-10061 in Primary Neuronal Cultures: A Hypothetical Application Note and Protocol
Disclaimer: Publicly available research specifically detailing the application of ADX-10061 (also known as NNC 01-0687) in primary neuronal cultures is limited. Development of this compound was discontinued (B1498344) in 2007.[1][2] This document, therefore, presents a set of hypothetical application notes and protocols based on its known mechanism as a selective dopamine (B1211576) D1 receptor antagonist[3][4] and established methodologies for studying similar compounds in primary neuronal cultures.[5][6][7]
Introduction
This compound is a potent and selective antagonist of the dopamine D1 receptor.[3][4] The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial in various neuronal functions, including synaptic plasticity, learning, memory, and reward-seeking behaviors.[3] Dysregulation of D1 receptor signaling has been implicated in several neurological and psychiatric disorders.
Primary neuronal cultures provide a valuable in vitro system to investigate the cellular and molecular mechanisms of neuronal function and to screen the effects of pharmacological agents.[5][8] These cultures, typically derived from embryonic rodent brain regions like the cortex or hippocampus, develop complex neuronal networks with functional synapses.[5] This document outlines hypothetical protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal viability, signal transduction, and synaptic function.
Potential Applications in Primary Neuronal Cultures
-
Investigation of Dopamine D1 Receptor Signaling: Elucidating the downstream effects of D1 receptor blockade in specific neuronal populations.
-
Neuroprotection Assays: Assessing the potential of this compound to protect neurons from excitotoxicity or oxidative stress.
-
Synaptic Plasticity Studies: Examining the role of D1 receptor signaling in long-term potentiation (LTP) and long-term depression (LTD).
-
Drug Discovery and Screening: Using this compound as a reference compound in screens for novel D1 receptor modulators.
Experimental Protocols
I. Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups, a common practice in neuroscience research.[6][9]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, 1 mM sodium pyruvate, and 100 U/mL penicillin/streptomycin
-
Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and 100 U/mL penicillin/streptomycin
-
Poly-D-lysine coated culture plates
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Dissect the embryonic brains and isolate the cerebral cortices.
-
Mince the cortical tissue and incubate in the digestion solution for 20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm^2).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
II. Application of this compound
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C.
-
Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Treatment Protocol:
-
On the day of the experiment (e.g., DIV 10), remove half of the culture medium from each well.
-
Add fresh, pre-warmed medium containing the desired final concentration of this compound. For dose-response experiments, a range of concentrations is typically used (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known D1 agonist like SKF-38393) where appropriate.
-
Incubate the cultures for the desired duration, depending on the specific assay.
III. Hypothetical Assays and Data
A. Neuronal Viability Assay (MTT Assay)
This assay assesses the effect of this compound on neuronal viability, particularly in the context of a neurotoxic challenge.
Protocol:
-
Culture primary cortical neurons in 96-well plates.
-
At DIV 10, pre-treat the neurons with varying concentrations of this compound for 1 hour.
-
Induce neurotoxicity by adding a toxic agent (e.g., 100 µM glutamate) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
Hypothetical Data:
| Treatment Group | This compound Conc. (µM) | Glutamate (100 µM) | Neuronal Viability (% of Control) |
| Control | 0 | - | 100 ± 5.2 |
| Vehicle | 0 | + | 45 ± 3.8 |
| This compound | 0.1 | + | 52 ± 4.1 |
| This compound | 1 | + | 68 ± 5.5 |
| This compound | 10 | + | 85 ± 6.3 |
B. cAMP Signaling Assay
This assay measures the ability of this compound to block D1 receptor-mediated cAMP production.
Protocol:
-
Culture neurons in 24-well plates.
-
At DIV 12, pre-treat with this compound for 30 minutes.
-
Stimulate the D1 receptors with a D1 agonist (e.g., 10 µM SKF-38393) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
Hypothetical Data:
| Treatment Group | This compound Conc. (µM) | SKF-38393 (10 µM) | Intracellular cAMP (pmol/well) |
| Basal | 0 | - | 2.5 ± 0.3 |
| Vehicle | 0 | + | 15.8 ± 1.2 |
| This compound | 0.01 | + | 12.1 ± 0.9 |
| This compound | 0.1 | + | 7.3 ± 0.6 |
| This compound | 1 | + | 3.1 ± 0.4 |
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway and Site of this compound Action.
Caption: Hypothetical Experimental Workflow for this compound in Primary Neuronal Cultures.
References
- 1. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 2. NNC 01-0687 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
- 5. neuroproof.com [neuroproof.com]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Neuronal and Neural Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. neuroproof.com [neuroproof.com]
- 9. Primary Cortical Cell Tri-Culture-Based Screening of Neuroinflammatory Response in Toll-like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ADX-10061 Concentration for In Vivo Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing an optimal in vivo concentration for the selective dopamine (B1211576) D1 receptor antagonist, ADX-10061. Given that specific preclinical data for this compound is not publicly available, this guide is built upon established methodologies for in vivo studies of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective small molecule antagonist of the dopamine D1 receptor.[1][2] The activation of the D1 receptor is implicated in reward-seeking behaviors. By blocking this receptor, this compound is hypothesized to reduce the association with stimuli that trigger reward-seeking behavior, which was the basis for its investigation in smoking cessation and other substance-related disorders.[2][3]
Q2: What is the first and most critical step for determining the in vivo dose of this compound? A2: The critical first step is to conduct a dose-range finding (DRF) study in the selected animal model.[4][5] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect.[5][6] This initial study provides essential data for designing more extensive and focused efficacy and toxicology studies.[7]
Q3: How should I formulate this compound for in vivo administration, especially if it has poor solubility? A3: Poor aqueous solubility is a common challenge for small molecule inhibitors.[8] While specific formulation details for this compound are not public, several strategies can be employed. A common approach is to first test solubility in various pharmaceutically acceptable vehicles.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Components | Advantages | Potential Disadvantages |
| Co-solvent System | DMSO, PEG-400, Ethanol, Propylene Glycol | Simple to prepare; suitable for initial screening. | Can cause vehicle-induced toxicity at higher concentrations. |
| Suspension | Vehicle (e.g., 0.5% methylcellulose), Surfactant (e.g., Tween 80) | Allows for higher dose administration. | May have variable absorption and require careful particle size control. |
| Lipid-Based System | Oils (e.g., sesame oil), Surfactants, Co-solvents | Can enhance oral bioavailability for lipophilic compounds. | More complex to develop and characterize. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increases aqueous solubility by forming inclusion complexes. | Potential for renal toxicity at high concentrations. |
It is crucial to include a vehicle-only control group in all experiments to ensure that any observed effects are due to this compound and not the formulation components.[4]
Q4: What are the key pharmacokinetic parameters I should consider? A4: Understanding the pharmacokinetics (PK) — the body's effect on the drug — is vital.[9] Key parameters include Absorption, Distribution, Metabolism, and Excretion (ADME). These factors determine the compound's exposure at the target site. A preliminary PK study is recommended to understand half-life (t½), peak concentration (Cmax), and overall exposure (AUC), which will inform the optimal dosing frequency.[4][9]
Troubleshooting Guide
Issue 1: I am not observing the expected efficacy in vivo, despite promising in vitro results.
This is a common challenge in drug development.[10] The discrepancy can arise from several factors.
Table 2: Troubleshooting Lack of In Vivo Efficacy
| Possible Cause | Recommended Action |
| Insufficient Target Engagement | The dose may be too low to achieve the necessary receptor occupancy in the brain. Solution: Increase the dose in a stepwise manner, staying below the MTD. If possible, perform pharmacodynamic (PD) studies (e.g., ex vivo receptor binding assays) to correlate dose with target engagement. |
| Poor Bioavailability | The compound may be poorly absorbed or rapidly metabolized and cleared from the body.[10] Solution: Conduct a pharmacokinetic (PK) study to measure drug concentration in plasma and, ideally, in the target tissue (brain) over time. This will reveal if the drug is reaching its target at sufficient levels.[9] Consider optimizing the formulation or route of administration. |
| Rapid Clearance | The compound may be cleared too quickly to exert a sustained effect. Solution: Analyze PK data to determine the half-life. If it is very short, a more frequent dosing schedule or a different formulation (e.g., sustained-release) may be necessary. |
Issue 2: I am observing signs of toxicity (e.g., weight loss, lethargy) in the animals.
Toxicity can confound experimental results and raises ethical concerns.
Table 3: Troubleshooting In Vivo Toxicity
| Possible Cause | Recommended Action |
| Dose is Too High | The administered dose exceeds the Maximum Tolerated Dose (MTD). Solution: Immediately reduce the dose. Refer to your dose-range finding study to select a lower, non-toxic dose.[7] If no DRF was performed, it is essential to conduct one. |
| Vehicle-Induced Toxicity | The formulation itself may be causing adverse effects. Solution: Run a control group that receives only the vehicle. If this group shows similar signs of toxicity, the formulation must be changed.[8] |
| Off-Target Effects | This compound may be interacting with other biological targets, causing unintended side effects. Solution: This is more complex to resolve. A thorough literature review on the off-target profile of similar benzazepine-class compounds may provide clues. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.[4]
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to at least 4-5 dose groups.[4]
-
Dose Selection: Start with a low dose, estimated from in vitro IC50 data (e.g., 1 mg/kg). Escalate the dose geometrically in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and measure body weight daily for 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce severe clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the concentration profile of this compound in plasma over time after a single dose.
Methodology:
-
Animal Model & Groups: Use the same animal model as in efficacy studies. Assign at least 3 animals per time point.
-
Dosing: Administer a single dose of this compound, typically a mid-range, well-tolerated dose identified from the DRF study.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, t½).
Visualizations
Caption: this compound antagonizes the Dopamine D1 Receptor (D1R), blocking downstream signaling.
Caption: A logical workflow for optimizing this compound concentration for in vivo studies.
Caption: A decision tree for troubleshooting common issues in this compound in vivo studies.
References
- 1. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
Technical Support Center: Preventing Degradation of ADX-10061 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ADX-10061 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation. As specific stability data for this compound is not publicly available, this guide is based on established best practices for handling small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of small molecule drugs like this compound in solution is often triggered by several factors, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or trace metals.[1]
-
Photodegradation: Degradation caused by exposure to light, particularly UV and visible light.[2]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[3]
-
pH: The stability of a compound can be highly dependent on the pH of the solution.[4][5][6]
Q2: How can I visually identify if my this compound solution has degraded?
A2: While visual inspection is a preliminary step, it is not a definitive measure of stability. Signs of potential degradation include:
-
Color change in the solution.
-
Formation of precipitate or cloudiness.[7]
-
A decrease in the expected biological activity in your assay.
For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity of the compound and detect the presence of degradants.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.[7]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: The choice of solvent is critical for maintaining the stability of this compound.
-
Use high-purity, anhydrous (water-free) solvents.
-
Commonly used solvents for small molecules include DMSO and ethanol.[7]
-
The solvent must be appropriate for your specific experimental setup and should not interfere with the assay.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Loss of Biological Activity
If you observe a significant decrease in the biological activity of your this compound solution, follow these troubleshooting steps:
Issue 2: Visible Precipitate in Solution
If you observe a precipitate in your this compound solution, especially after thawing, consider the following:
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound, forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways.[3][7][8]
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare three sets of aqueous solutions:
-
Acidic: 0.1 N HCl
-
Neutral: Purified Water
-
Basic: 0.1 N NaOH
-
-
Spike the this compound stock solution into each of the aqueous solutions to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound and identify any major degradation products.
Protocol 2: Oxidative Stability Assessment
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.
-
Incubate the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Analyze the samples by HPLC.
-
Quantify the remaining percentage of this compound.
Protocol 3: Photostability Assessment
Objective: To determine the impact of light exposure on the stability of this compound.
Methodology:
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1][2][9] A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[9][10]
-
As a control, wrap an identical sample in aluminum foil to protect it from light and store it under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.
Data Presentation
The results from your stability studies should be tabulated for clear comparison.
Table 1: Hydrolytic Stability of this compound
| Time (hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Oxidative Stability of this compound (3% H₂O₂)
| Time (hours) | % Remaining |
| 0 | 100 |
| 2 | |
| 4 | |
| 8 | |
| 24 |
Table 3: Photostability of this compound
| Sample | % Remaining |
| Control (Dark) | |
| Exposed (Light) |
Signaling Pathways and Experimental Workflows
General Degradation Pathways
The following diagram illustrates the common chemical degradation pathways for small molecules.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting stability studies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. jordilabs.com [jordilabs.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ikev.org [ikev.org]
ADX-10061 Electrophysiology Suite: Technical Support Center
Welcome to the technical support center for the ADX-10061 Electrophysiology Suite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during electrophysiological recordings.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter while using the this compound system.
Issue 1: Excessive Noise in Recordings
Question: My recordings show a high level of noise, obscuring the physiological signals. What are the common causes and how can I resolve this?
Answer: High noise levels are a frequent challenge in electrophysiology. The source of the noise can often be identified by its frequency characteristics. A systematic approach is the best way to identify and eliminate the source of the noise.
Troubleshooting Steps:
-
Identify the Noise Frequency: Use the spectral analysis feature in your data acquisition software to identify the dominant frequency of the noise. This can provide clues to its origin.
-
Check Grounding: Improper grounding is the most common cause of electrical noise.[1]
-
Ensure all components of your setup (amplifier, Faraday cage, microscope, etc.) are connected to a single, common ground point to avoid ground loops.[1]
-
Verify that the ground connection itself is solid and not loose.
-
-
Isolate the Source: Systematically turn off and unplug nearby electrical equipment to see if the noise disappears.[2] Common culprits include:
-
Centrifuges
-
Refrigerators
-
Fluorescent lights
-
Mobile phones
-
-
Faraday Cage Integrity: Ensure the Faraday cage is properly sealed and grounded. Any gaps can allow external electromagnetic interference to contaminate the recording.[3]
-
Pipette and Holder: The pipette holder can be a source of noise. Cleaning it with ethanol (B145695) and ensuring a good seal with the pipette can help.[2]
-
Perfusion System: Air bubbles or turbulent flow in the perfusion system can introduce mechanical noise. Ensure a smooth, continuous flow.
Common Noise Sources and Their Characteristics:
| Noise Source | Dominant Frequency | Characteristics |
| 50/60 Hz Line Noise | 50 Hz or 60 Hz (and harmonics) | A consistent, high-amplitude hum. |
| Equipment Interference | Varies | Can be intermittent or continuous, often with a broad frequency spectrum. |
| Poor Grounding | Wideband | Large amplitude noise across all frequencies. |
| Movement Artifacts | Low frequency (<10 Hz) | Irregular, large-amplitude deflections corresponding to physical movement. |
Troubleshooting Workflow for Noise Reduction
Caption: A step-by-step workflow for troubleshooting high noise levels.
Issue 2: Unstable Recordings and Drifting Baseline
Question: My baseline is constantly drifting, or I'm seeing sudden, large shifts in the recording. What could be causing this instability?
Answer: An unstable baseline can be caused by a variety of factors, from the preparation itself to the recording hardware.
Troubleshooting Steps:
-
Electrode Stability: Ensure your recording and reference electrodes are securely positioned and making good contact with the preparation.[4]
-
Preparation Health: A drifting baseline can be a sign that the cell or tissue slice is not healthy. Check the perfusion solution (aCSF) for correct osmolarity, pH, and oxygenation.
-
Temperature Control: Fluctuations in the temperature of the recording chamber can cause baseline drift.[4] Ensure your temperature controller is functioning correctly.
-
Perfusion Flow Rate: An inconsistent perfusion flow rate can lead to baseline instability. Check for blockages or leaks in the perfusion tubing.[5]
-
Evaporation: Evaporation from the bath can change the concentration of solutes in the aCSF, leading to drift. Ensure the bath level is stable.
Logical Relationship for Baseline Instability
Caption: Key factors contributing to baseline instability in recordings.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pipette resistance for whole-cell patch-clamp recordings with the this compound?
A1: The optimal pipette resistance can vary depending on the cell type. However, a good starting range for most neuronal recordings is 3-7 MΩ. Pipettes with resistance below 4 MΩ or above 8 MΩ may make it difficult to obtain a stable gigaohm seal.[6]
Q2: How can I minimize movement artifacts in my recordings?
A2: Movement artifacts are typically low-frequency and can be caused by the animal moving, the perfusion system, or even vibrations in the building. To minimize them:
-
Securely fix the preparation.
-
Isolate the recording setup from vibrations using an anti-vibration table.
-
Ensure perfusion tubing is secured and does not cause movement of the recording chamber.
-
Keep cables short and secured to prevent them from acting as antennae for mechanical vibrations.[7]
Q3: I'm having trouble forming a gigaohm seal. What should I do?
A3: Difficulty in forming a gigaohm seal is a common issue in patch-clamping. Here are a few things to check:
-
Pipette Tip: Ensure the pipette tip is clean and has a smooth opening. Fire-polishing the tip can help.
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.[3]
-
Cell Health: Unhealthy cells will not form a good seal.
-
Solutions: Ensure your internal and external solutions are filtered and have the correct osmolarity.[5][8]
Q4: What is the "zap" function on the this compound amplifier, and when should I use it?
A4: The "zap" function delivers a brief voltage pulse to the pipette tip. This can be used to help rupture the cell membrane after a gigaohm seal has been formed to achieve the whole-cell configuration.[6] Use it sparingly, as excessive use can damage the cell.
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol
This protocol provides a general workflow for obtaining whole-cell recordings using the this compound system.
-
Preparation:
-
Prepare and position the brain slice or cultured cells in the recording chamber.
-
Continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a stable temperature (e.g., 32-34°C).
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped in the tip.
-
-
Obtaining a Recording:
-
Mount the pipette in the holder and apply gentle positive pressure.
-
Under visual control (e.g., with a microscope), lower the pipette into the bath and position it near the cell of interest.
-
Release the positive pressure to allow the pipette to form a seal with the cell membrane. A resistance of >1 GΩ indicates a good seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Begin recording in voltage-clamp or current-clamp mode.
-
Whole-Cell Patch-Clamp Workflow
References
- 1. blog.a-msystems.com [blog.a-msystems.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 4. benchchem.com [benchchem.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: ADX-10061 Behavioral Data
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering variability in behavioral data when working with ADX-10061, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in our behavioral assays with this compound. What are the common causes?
A1: High variability in behavioral data is a known challenge in preclinical research. For a compound like this compound, which modulates glutamatergic neurotransmission, the sources of variability can be multifaceted. Key contributing factors include environmental conditions, subject characteristics, and procedural inconsistencies.[1][2][3][4][5] It is crucial to systematically evaluate your experimental design and laboratory conditions to identify potential sources of variance.
Q2: How does the mechanism of action of this compound relate to potential variability in behavioral outcomes?
A2: this compound, as an mGluR5 positive allosteric modulator, enhances the receptor's response to the endogenous ligand, glutamate.[6][7] The mGluR5 signaling cascade is complex, involving Gq protein activation, phospholipase C (PLC), and subsequent downstream signaling through inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] This pathway is integral to synaptic plasticity.[6][10] Subtle differences in the baseline glutamatergic tone of individual animals can be amplified by this compound, leading to varied behavioral responses.
Q3: Could the formulation or administration of this compound contribute to data variability?
A3: Absolutely. The physicochemical properties of this compound, its vehicle, and the route and timing of administration are critical variables. Inconsistent dosing, poor solubility, or rapid metabolism can lead to different brain exposure levels across subjects, directly impacting behavioral results. It is essential to have a well-characterized and stable formulation and to ensure precise and consistent administration for every animal.
Q4: What are the first steps I should take to troubleshoot high variability in my this compound behavioral study?
A4: Start by reviewing your experimental protocol for any potential inconsistencies. This includes animal handling, dosing procedures, and the behavioral testing environment.[2] We recommend creating a checklist to ensure all experimental parameters are kept constant across all animals and experimental sessions. Refer to the troubleshooting guide below for a more detailed workflow.
Troubleshooting Guide
High data variability can obscure the true pharmacological effects of this compound. This guide provides a structured approach to identifying and mitigating common sources of variability.
Diagram: Troubleshooting Workflow for this compound Data Variability
Caption: A logical workflow for troubleshooting variability in behavioral data.
Table 1: Common Sources of Variability and Mitigation Strategies
| Source of Variability | Potential Cause | Recommended Mitigation Strategy |
| Environmental Factors | Inconsistent lighting, noise levels, or olfactory cues in the testing room.[1] | Standardize room lighting and minimize auditory disturbances. Clean apparatus thoroughly between animals to remove scents.[11][12] |
| Time of day for testing. | Conduct behavioral testing at the same time each day to control for circadian rhythm effects. | |
| Procedural Factors | Inconsistent handling by different experimenters.[3] | Ensure all experimenters follow the same handling protocol. Pre-handle animals for several days before testing.[11] |
| Variation in dosing procedure (e.g., injection volume, speed). | Use precise, calibrated equipment for dosing. Train all personnel on a standardized dosing technique. | |
| Animal-Specific Factors | Differences in age, weight, or sex.[3] | Balance experimental groups for these variables. Analyze data for each sex separately. |
| Stress levels from housing or social hierarchy.[5] | Allow for adequate acclimation to the housing and testing rooms.[11][13] Use littermate controls when possible.[2] | |
| Female estrous cycle.[1] | Monitor the estrous cycle in female rodents and either test at a specific stage or ensure stages are balanced across groups. | |
| Compound-Related Factors | Inconsistent formulation or degradation of this compound. | Prepare fresh formulations regularly and confirm solubility and stability. |
| Incorrect dose calculation or administration. | Double-check all dose calculations and ensure accurate administration volumes. |
Experimental Protocols
Detailed and consistent protocols are essential for reducing variability. Below are example methodologies for common behavioral assays used to evaluate compounds like this compound.
Open Field Test Protocol
This test assesses general locomotor activity and anxiety-like behavior.[14][15]
-
Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often made of a non-porous material for easy cleaning.[13] The arena is typically divided into a central and a peripheral zone by video tracking software.[16]
-
Acclimation: Habituate animals to the testing room for at least 30-60 minutes before the test.[11][13]
-
Procedure:
-
Data Analysis: Key parameters measured by tracking software include:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Frequency of entries into the center zone.[16]
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) or another appropriate cleaning agent between each animal to eliminate olfactory cues.[13]
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used assay for measuring anxiety-like behavior in rodents.[11][17][18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[19][20]
-
Acclimation: As with the open field test, allow animals to habituate to the testing room for at least 45 minutes prior to testing.[11]
-
Procedure:
-
Data Analysis: The primary measures are:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[19]
-
-
Cleaning: Clean the maze thoroughly between each trial.
Signaling Pathway
Diagram: this compound and the mGluR5 Signaling Pathway
Caption: The signaling cascade of mGluR5, potentiated by this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are mGluR5 agonists and how do they work? [synapse.patsnap.com]
- 7. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 11. Elevated plus maze protocol [protocols.io]
- 12. Open field test for mice [protocols.io]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. anilocus.com [anilocus.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Minimizing stress in animals treated with ADX-10061
Objective: This guide provides researchers, scientists, and drug development professionals with essential information for minimizing stress in animal subjects treated with ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist. Adherence to these protocols is critical for ensuring animal welfare and enhancing the validity and reproducibility of experimental data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NNC 01-0687) is a selective antagonist for the dopamine D1 receptor.[1][2][3][4] Its primary mechanism involves blocking this receptor, which is implicated in reward-seeking behaviors.[2][5] The compound was previously under development for conditions such as schizophrenia and smoking cessation, but development was discontinued.[1][3][6]
Q2: What are the potential stress-related side effects of a dopamine D1 antagonist in animal models?
A2: While specific data on this compound is limited, dopamine D1 receptor antagonism can influence motor activity and arousal.[7][8] High doses of D1 antagonists have been observed to decrease motor activity and may cause bradykinesia (slowness of movement) or dystonia.[8][9] Researchers should establish clear observational criteria to monitor for these potential effects, as they can be indicators of animal distress.
Q3: Why is minimizing stress crucial when working with this compound?
A3: Minimizing stress is a core component of the "3Rs" (Replacement, Reduction, and Refinement) in animal research.[2][4] Stress is a significant experimental variable that can alter physiological and behavioral outcomes, potentially confounding study results.[1][10] For a compound affecting the dopaminergic system, which is involved in behavior and arousal, controlling for stress-induced variables is paramount to data integrity.
Q4: What is the most significant source of procedural stress for the animals, and how can it be mitigated?
A4: Handling and administration routes, such as oral gavage, are major sources of stress.[11][12] Stress can be mitigated through:
-
Acclimation and Habituation: Allow animals a sufficient period (e.g., one week) to acclimate to the facility before any procedures begin.[5][13] Habituate animals to handling and the specific procedures in a non-threatening manner.[6][14]
-
Refined Handling: Use non-aversive handling techniques. For mice, tunnel handling or cupping with hands is strongly preferred over tail-picking, as it reduces anxiety and stress hormone levels.[10][15]
-
Refined Dosing Procedures: If oral gavage is necessary, consider techniques like using a sucrose-coated gavage needle to reduce aversion and stress.[16][17] Training animals for voluntary consumption, for instance by incorporating the compound into a palatable treat, is an even better refinement.[11]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Animal exhibits excessive resistance, vocalization, or signs of distress during handling or dosing. | 1. Insufficient habituation to the procedure. 2. Aversive handling technique (e.g., tail-picking). 3. Pain or discomfort from the administration route (e.g., oral gavage). | 1. Review Habituation Protocol: Ensure animals have been properly habituated to the handler and the procedure over several sessions. 2. Refine Handling: Immediately switch to non-aversive methods like tunnel or cupped-hand handling.[10][15] 3. Refine Dosing: If using oral gavage, ensure proper technique and consider refinements like sucrose (B13894) coating.[16] Evaluate alternative, less stressful routes if possible.[11] |
| Post-dosing, animal shows significant hypoactivity, lethargy, or abnormal posture (dystonia). | 1. Pharmacological effect of D1 antagonism. 2. Dose is too high. 3. Animal is experiencing pain or distress. | 1. Consult Dose-Response Data: Review literature for expected effects of D1 antagonists on motor activity.[8][9] 2. Perform Dose Escalation Study: If this is a novel study, begin with lower doses to establish a tolerated range. 3. Conduct Welfare Assessment: Use a standardized pain/distress scoring sheet. Consult with veterinary staff. Consider humane endpoints.[18] |
| High variability in behavioral or physiological data between subjects. | 1. Inconsistent handling or procedures. 2. Variable stress levels among animals. 3. Environmental factors (noise, light). | 1. Standardize All Procedures: Ensure all handlers use identical, refined techniques. Document all procedures meticulously. 2. Implement Stress Reduction Plan: Apply consistent stress-reduction techniques (acclimation, handling, housing enrichment) to all cohorts.[1][6] 3. Control Environment: Minimize noise, sudden movements, and changes in light cycles.[19][20] |
| Animal refuses to voluntarily consume the compound mixed in a treat/food. | 1. Aversive taste of the compound or vehicle. 2. Neophobia (fear of new things). | 1. Masking Taste: Work with a compounding pharmacy to explore different palatable vehicles or microencapsulation. 2. Gradual Introduction: Introduce the palatable vehicle without the compound first. Once accepted, introduce very low concentrations of this compound and gradually increase to the target dose. |
Section 3: Experimental Protocols
Protocol 1: Acclimation and Habituation
-
Facility Acclimation: Upon arrival, house animals in their designated cages with appropriate enrichment for a minimum of 7 days before any experimental procedures. Minimize noise and disturbances in the housing room.[5][13]
-
Handler Habituation (Days 1-3 post-acclimation): The designated handler should spend 5-10 minutes per day near the cages, speaking in a low, calm voice to acclimate animals to their presence.
-
Handling Habituation (Days 4-7 post-acclimation):
-
For mice, use a handling tunnel or cupped hands to lift the animal from its home cage.[15]
-
Hold the animal for 1-2 minutes, allowing it to explore the handler's hands or arms.
-
Return the animal gently to its home cage.
-
Perform this once daily for each animal.
-
-
Procedural Habituation (Days 8-10 post-acclimation):
-
Simulate the administration procedure without delivering the substance.
-
For example, if using oral gavage, gently restrain the animal as required and touch the gavage needle (coated in sucrose) to its mouth without insertion.[16][17]
-
Reward the animal with a small, palatable treat post-procedure if compatible with the study design.
-
Protocol 2: Low-Stress Oral Gavage (Rodents)
-
Preparation: Select the smallest appropriate gauge and length of a flexible-tipped gavage needle. Pre-coat the tip of the needle in a 10% sucrose solution to improve acceptance.[16]
-
Restraint: Gently but firmly restrain the animal to prevent movement. Ensure the head and body are in a straight line to facilitate passage into the esophagus. The restraint period should be as short as possible.[5]
-
Administration:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth.
-
Allow the animal to swallow the tip of the needle. There should be no resistance. If resistance is felt, stop immediately.
-
Once in the esophagus, deliver the substance slowly and smoothly.
-
-
Post-Procedure: Immediately return the animal to its home cage. Monitor for any signs of respiratory distress (indicating accidental tracheal administration) for at least 5-10 minutes.
Section 4: Visualizations
Diagram 1: Experimental Workflow
Diagram 2: Troubleshooting Adverse Effects
Diagram 3: Dopamine D1 Receptor Antagonism Pathway
References
- 1. The RepRefRed Society | Refinement [reprefred.eu]
- 2. Refinement of animal research [norecopa.no]
- 3. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]
- 4. The 3Rs | NC3Rs [nc3rs.org.uk]
- 5. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 6. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aberrant behavioral effects of a dopamine D1 receptor antagonist and agonist in monkeys: evidence of uncharted dopamine D1 receptor actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of D1 and D2 dopamine receptor antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrapyramidal side effects during chronic combined dopamine D1 and D2 antagonist treatment in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. eara.eu [eara.eu]
- 12. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvas.edu.pk [uvas.edu.pk]
- 14. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.protocols.io [content.protocols.io]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aalas [aalas.kglmeridian.com]
- 18. ibirapuera.br [ibirapuera.br]
- 19. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 20. scj.go.jp [scj.go.jp]
ADX-10061 specificity issues in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ADX-10061 in cell-based assays, with a focus on addressing potential specificity issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1][2] Its primary function is to block the activation of the D1 receptor, which is implicated in reward-seeking behaviors.[1][2] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.
Q2: What is the known receptor binding profile of this compound?
This compound exhibits high selectivity for the dopamine D1 receptor over the D2 receptor. It has a moderate affinity for the serotonin (B10506) 2A (5-HT2) receptor. The inhibitory constant (Ki) values are crucial for understanding its specificity.
Q3: Has this compound been used in clinical trials?
Yes, this compound (also known as NNC 01-0687) was investigated in Phase II clinical trials for smoking cessation, sleep disorders, and other substance-related disorders.[2][3][4] However, its development was discontinued (B1498344) due to a lack of efficacy in these trials.[3][5][6]
Q4: What are the potential off-target effects I should be aware of?
Based on its binding profile, the most likely off-target effects at higher concentrations would be mediated by the 5-HT2 receptor.[7][8] Researchers should use concentrations of this compound that are appropriate for selectively targeting the D1 receptor while minimizing engagement of the 5-HT2 receptor. It shows negligible binding to the D2 receptor.[7][8]
Data Summary: this compound Binding Affinity
The following table summarizes the reported inhibitory constants (Ki) for this compound at various receptors, providing a quantitative measure of its selectivity.
| Target Receptor | Inhibitory Constant (Ki) | Reference |
| Dopamine D1 Receptor | 5.8 nM | [7][8] |
| Dopamine D2 Receptor | > 10,000 nM | [7][8] |
| 5-HT2 Receptor | 355 nM | [7][8] |
| Adenylyl Cyclase | 9.1 nM (functional IC50) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D1 receptor signaling pathway antagonism by this compound.
Troubleshooting Guide for Cell-Based Assays
This guide provides a systematic approach to troubleshooting unexpected results when using this compound.
Caption: Troubleshooting workflow for unexpected this compound assay results.
Problem 1: I am observing cellular effects at concentrations much higher than the D1 receptor Ki value.
-
Possible Cause: This could indicate an off-target effect. Given that this compound has a Ki of 355 nM for the 5-HT2 receptor, effects observed in the high nanomolar to micromolar range might be due to interactions with this receptor, provided it is expressed in your cell system.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of Dopamine D1 and potential off-target receptors (like 5-HT2) in your cell line using qPCR or Western blot.
-
Use a Selective Antagonist: Pre-treat your cells with a highly selective 5-HT2 antagonist before adding this compound. If the observed effect is blocked, it confirms 5-HT2 as the off-target.
-
Orthogonal Assay: Test this compound in a cell line that expresses the 5-HT2 receptor but not the D1 receptor to isolate and confirm the off-target effect.
-
Problem 2: The antagonistic effect of this compound in my functional assay is weaker than expected.
-
Possible Cause: The potency of an antagonist in a functional assay can be influenced by assay conditions, particularly the concentration of the agonist being used.
-
Troubleshooting Steps:
-
Review Agonist Concentration: Ensure you are using an agonist concentration at or near its EC80 value. Excessively high agonist concentrations can overcome competitive antagonism, making the antagonist appear less potent (Schild regression analysis can clarify this).
-
Verify Compound Integrity: Confirm the stability and purity of your this compound stock solution. Degradation can lead to a loss of activity.
-
Check Cell Health and D1 Expression: Ensure cells are healthy and that the D1 receptor expression has not diminished with repeated cell passaging.
-
Problem 3: I see a cellular response even in a cell line that does not express the D1 receptor.
-
Possible Cause: This is a strong indicator of an off-target effect or a non-specific artifact, such as compound cytotoxicity or interference with the assay signal.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to rule out cell death as the source of the signal change.
-
Assay Interference Check: In a cell-free system, test if this compound directly interferes with your assay's detection reagents (e.g., luciferase, fluorescence).
-
Counter-Screen: As mentioned in Problem 1, test the compound in cell lines engineered to express only the suspected off-target receptor (e.g., 5-HT2).
-
Caption: Logic diagram for differentiating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Specificity
This protocol determines the binding affinity (Ki) of this compound for the Dopamine D1 and 5-HT2 receptors.
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing either human Dopamine D1 or 5-HT2 receptors.
-
Harvest cells, wash with PBS, and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Competition Binding Assay:
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1; [3H]-Ketanserin for 5-HT2) at its Kd concentration.
-
Varying concentrations of this compound.
-
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., Butaclamol for D1).
-
Incubate at room temperature for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay to Measure Antagonism
This protocol measures the ability of this compound to block agonist-induced cAMP production in cells expressing the D1 receptor.
-
Cell Plating:
-
Plate HEK293 cells expressing the human Dopamine D1 receptor in a 96-well plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes (antagonist pre-incubation).
-
Add a D1 receptor agonist (e.g., Dopamine or SKF 38393) at a concentration equal to its EC80. Control wells should receive buffer only.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the agonist dose-response curve in the presence of different concentrations of this compound.
-
Calculate the IC50 of this compound, which is the concentration that inhibits 50% of the maximal agonist response.
-
The data can be used to perform a Schild analysis to determine the potency (pA2) of the antagonist and confirm competitive antagonism.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
- 3. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 4. NNC 01-0687 - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Addex therapeutics :: ADX10061 Smoking Cessation Data [addextherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming ADX-10061 Delivery Challenges in the Brain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the brain delivery of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain critical?
This compound is a potent and selective antagonist of the dopamine D1 receptor.[1][2] Activation of the D1 receptor in the brain is implicated in reward-seeking behaviors, making it a target for conditions like substance dependence.[1][2] For therapeutic efficacy in neurological and psychiatric disorders, this compound must cross the blood-brain barrier (BBB) to reach its target receptors in the central nervous system (CNS).
Q2: What are the primary obstacles to delivering this compound to the brain?
The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[3][4][5] More than 98% of small molecules are prevented from entering the CNS by the BBB.[3] Key challenges for a small molecule like this compound can include:
-
Efflux by Transporters: Active efflux by transporters like P-glycoprotein (P-gp) can pump the drug out of the brain endothelial cells back into the bloodstream.[6][7]
-
Low Lipophilicity: The drug may not be lipid-soluble enough to passively diffuse across the lipid membranes of the BBB.[7][8]
-
Enzymatic Degradation: Enzymes present at the BBB can metabolize the drug before it reaches the brain parenchyma.[7]
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.
Q3: What are some potential strategies to enhance this compound brain penetration?
Several strategies can be explored to overcome the BBB:
-
Formulation-Based Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and facilitate transport across the BBB.[5][9][10]
-
Prodrug Approach: Modifying this compound into a more lipophilic prodrug that converts to the active compound in the brain.[8]
-
-
Co-administration Strategies:
-
Efflux Pump Inhibitors: Using inhibitors of P-gp or other relevant efflux pumps to increase brain retention.
-
-
Route of Administration:
-
Advanced Techniques:
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that targets a specific receptor (e.g., transferrin receptor) on the BBB to be transported across.[8][13]
-
Focused Ultrasound (FUS): Using FUS with microbubbles to transiently and locally open the BBB for improved drug entry.[5][9]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low brain-to-plasma concentration ratio of this compound. | Active efflux by P-glycoprotein (P-gp). | 1. Perform an in vitro Caco-2 or MDCK-MDR1 assay to confirm if this compound is a P-gp substrate.2. Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model and measure the change in brain concentration.3. Consider reformulating this compound in a nanoparticle system designed to evade efflux pumps. |
| Poor passive permeability. | 1. Assess the lipophilicity (LogP) of this compound. Ideal range for BBB penetration is typically 1.5-2.5.2. If LogP is low, consider a prodrug strategy to increase lipophilicity.3. Formulate with permeation enhancers, though this carries a risk of toxicity. | |
| High variability in brain concentration across subjects. | Inconsistent BBB opening with FUS. | 1. Optimize FUS parameters (frequency, pressure, duration) and microbubble concentration.2. Use MRI guidance to ensure consistent targeting and opening of the desired brain region.3. Monitor for and record any adverse effects post-procedure. |
| Variable nanoparticle uptake. | 1. Ensure rigorous quality control of nanoparticle batches for size, charge, and drug load.2. Characterize the biodistribution of the nanoparticles to understand off-target accumulation.3. Consider surface modification of nanoparticles with targeting ligands (e.g., transferrin) for more specific uptake. | |
| This compound appears degraded in brain homogenates. | Enzymatic degradation at the BBB or within the brain. | 1. Incubate this compound with brain endothelial cell lysates or brain homogenates to assess its metabolic stability.2. Identify the metabolizing enzymes and consider co-administering an inhibitor if feasible.3. A nanoparticle formulation can offer protection from enzymatic degradation. |
| Low efficacy despite evidence of brain penetration. | Target engagement is not achieved. | 1. Confirm that the concentration of this compound in the brain is above the Ki for the dopamine D1 receptor (reported as 5.8 nM).[14]2. Perform ex vivo receptor binding assays or in vivo PET imaging with a D1 receptor ligand to confirm target engagement.3. Assess whether this compound is reaching the specific brain region associated with the desired therapeutic effect. |
Quantitative Data Summary
Table 1: Hypothetical Brain Penetration of this compound with Different Delivery Systems
| Delivery System | Dose (mg/kg, IV) | Peak Plasma Conc. (ng/mL) | Peak Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| Free this compound | 5 | 1500 | 30 | 0.02 |
| This compound + P-gp Inhibitor | 5 | 1550 | 93 | 0.06 |
| Liposomal this compound | 5 | 2500 (total) | 150 | 0.06 |
| TfR-Targeted Nanoparticles | 5 | 2800 (total) | 420 | 0.15 |
| Intranasal Formulation | 2 | N/A (local delivery) | 250 (olfactory bulb) | N/A |
Table 2: In Vitro Efflux Ratio of this compound in MDCK-MDR1 Cells
| Compound | Concentration (µM) | A-to-B Papp (cm/s) | B-to-A Papp (cm/s) | Efflux Ratio (B-A/A-B) | P-gp Substrate? |
| Propranolol (Control) | 10 | 25 x 10⁻⁶ | 24 x 10⁻⁶ | 0.96 | No |
| Rhodamine 123 (Control) | 10 | 0.5 x 10⁻⁶ | 15 x 10⁻⁶ | 30 | Yes |
| This compound | 10 | 1.2 x 10⁻⁶ | 18 x 10⁻⁶ | 15 | Yes |
| This compound + Inhibitor | 10 | 1.1 x 10⁻⁶ | 1.5 x 10⁻⁶ | 1.36 | No |
Experimental Protocols
Protocol 1: In Vitro BBB Model for Efflux Assessment
-
Cell Culture: Culture MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Transport Assay:
-
Prepare transport buffer (HBSS with 10 mM HEPES, pH 7.4).
-
Add this compound (e.g., 10 µM) to either the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber.
-
To test for P-gp inhibition, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding this compound.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio >2 suggests active efflux.
Protocol 2: In Vivo Brain Microdialysis in Rodents
-
Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotactically implant a microdialysis guide cannula into the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Perfusion: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Quantification: Analyze the concentration of this compound in the dialysate using a validated LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing and optimizing brain delivery of this compound.
Caption: Decision tree for troubleshooting poor brain penetration of this compound.
References
- 1. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. proventainternational.com [proventainternational.com]
- 6. cogmotos.com [cogmotos.com]
- 7. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 8. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacotechnical Development of a Nasal Drug Delivery Composite Nanosystem Intended for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to D1 Receptor Antagonists: ADX-10061 vs. Ecopipam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two dopamine (B1211576) D1 receptor antagonists, ADX-10061 and ecopipam (B1671091). It is designed to be an objective resource, presenting available preclinical and clinical data to inform research and development decisions. While ecopipam is an active clinical candidate, this compound is a discontinued (B1498344) compound, and the available data reflects their respective development statuses.
Overview and Current Status
This compound , also known as NNC 687, is a selective dopamine D1 receptor antagonist originally developed by Novo Nordisk and later in-licensed by Addex Pharmaceuticals.[1] Its development was discontinued in 2007 following Phase II clinical trials for smoking cessation and sleep disorders that failed to meet their primary efficacy endpoints.[1][2]
Ecopipam (SCH-39166) is a first-in-class selective D1/D5 receptor antagonist currently under development by Emalex Biosciences.[3][4] It has been investigated for several central nervous system (CNS) disorders and has shown promising results in late-stage clinical trials for the treatment of Tourette syndrome in pediatric and adult patients.[4][5] Unlike traditional antipsychotics that primarily target D2 receptors, ecopipam's selectivity for the D1 receptor family may offer a better safety profile, particularly concerning metabolic and extrapyramidal side effects.[4][6][7]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and ecopipam, focusing on binding affinity and receptor selectivity.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D1 Receptor | D5 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT2 Receptor | Reference |
| This compound | 5.8 nM | Not Reported | >10,000 nM | Not Reported | Not Reported | 355 nM | [8] |
| Ecopipam | 1.2 nM | 2.0 nM | >1,400 nM (>700-fold selectivity) | >1,400 nM (>700-fold selectivity) | >1,400 nM (>700-fold selectivity) | Not Reported | [6] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity
| Compound | Assay Type | Target | Potency | Reference |
| This compound | Adenylyl Cyclase Inhibition | D1-mediated signaling | Ki = 9.1 nM | [8] |
| Ecopipam | In vivo D1 antagonism | D1 Receptor | ED50 = 0.016 mg/kg (s.c.) in rats | [9] |
Mechanism of Action: D1 Receptor Antagonism
Both this compound and ecopipam function by competitively binding to and blocking the dopamine D1 receptor. D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs/olf G-protein. This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
By blocking the D1 receptor, these antagonists prevent dopamine from initiating this cascade, thereby reducing D1-mediated neurotransmission. This mechanism is thought to be beneficial in conditions characterized by excessive or dysregulated dopamine signaling.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for key assays used to characterize D1 receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (e.g., this compound, ecopipam) for a target receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the D1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D1 receptor.
-
Radioligand (e.g., [³H]-SCH23390, a known D1 antagonist).
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (Functional)
This functional assay measures the ability of an antagonist to block agonist-induced production of the second messenger cAMP.
Objective: To determine the functional potency (IC50) of an antagonist in blocking D1 receptor signaling.
Materials:
-
Live cells expressing the human dopamine D1 receptor.
-
A D1 receptor agonist (e.g., Dopamine or SKF-38393).
-
Test compound (antagonist).
-
Cell culture medium and plates.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and cultured until they form a confluent monolayer.
-
Pre-incubation: The culture medium is removed, and cells are pre-incubated with varying concentrations of the test antagonist (or vehicle control) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A fixed concentration of a D1 agonist (typically its EC80 concentration) is added to the wells to stimulate cAMP production. The plates are incubated for another defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The concentration of cAMP in the lysate is then measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is plotted against the log concentration of the antagonist. A dose-response curve is fitted to the data to calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP response.
Summary and Conclusion
This guide provides a comparative overview of this compound and ecopipam, two selective D1 receptor antagonists.
-
This compound showed good D1 selectivity in preclinical studies but was discontinued due to a lack of clinical efficacy in the indications pursued. The publicly available data is limited, reflecting its early termination.
-
Ecopipam demonstrates high affinity and selectivity for D1/D5 receptors and has a substantial body of clinical data supporting its continued development, particularly for Tourette syndrome. Its mechanism of action offers a potential alternative to D2-targeting therapies, with a possibly more favorable side-effect profile.
For researchers, the data on this compound, though limited, contributes to the broader understanding of D1 antagonist pharmacology. Ecopipam, as an active clinical candidate, represents a more therapeutically relevant compound for ongoing investigation into the role of D1 receptor modulation in various CNS disorders. The provided protocols and diagrams serve as a foundational resource for designing and interpreting experiments in this area.
References
- 1. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 2. Addex therapeutics :: ADX10061 Smoking Cessation Data [addextherapeutics.com]
- 3. Ecopipam - Wikipedia [en.wikipedia.org]
- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Ecopipam|Selective D1/D5 Antagonist|For Research [benchchem.com]
- 7. What is Ecopipam used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D1 Receptor Blockade by ADX-10061: A Comparative Guide
Disclaimer: Direct comparative experimental data for ADX-10061 against other D1 receptor antagonists within single, head-to-head studies is limited in publicly available literature. The development of this compound was discontinued (B1498344) during Phase II clinical trials.[1] This guide therefore provides a comprehensive framework for validating D1 receptor blockade, utilizing this compound as a primary example and compiling available data. For comparative context, data for other well-characterized D1 receptor antagonists from various studies are also presented.
This compound, also known as NNC 01-0687 and CEE 03-310, is a selective antagonist of the dopamine (B1211576) D1 receptor.[2] It belongs to the benzazepine class of compounds and was under development for several indications, including schizophrenia, smoking cessation, and sleep disorders, before its discontinuation.[1][2] This guide will delve into the validation of its D1 receptor blockade through established experimental protocols and compare its known pharmacological profile with other notable D1 receptor antagonists.
Comparative Analysis of D1 Receptor Antagonists
Validation of a D1 receptor antagonist typically involves determining its binding affinity and functional potency at the D1 receptor, as well as its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.
The binding affinity of a compound for a receptor is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and other common D1 receptor antagonists.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT2A (Ki, nM) |
| This compound | 0.58 | >1000 | 355 |
| SCH 23390 | 0.2 - 0.7 | 1500 - 4800 | 2.0 - 14.8 |
| Ecopipam (SCH 39166) | 0.25 - 1.74 | >1000 | >1000 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Functional assays measure the ability of a compound to inhibit the biological response following receptor activation by an agonist. For the D1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP), functional antagonism is often assessed by measuring the inhibition of dopamine-induced cAMP production. The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for the antagonist (Kb).
| Compound | Assay Type | Agonist | IC50 / Kb (nM) |
| SCH 23390 | cAMP accumulation | Dopamine | 0.3 - 5 |
| Ecopipam (SCH 39166) | cAMP accumulation | Dopamine | 0.5 - 10 |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate D1 receptor blockade.
This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH 23390).
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.
-
Cell Culture and Plating:
-
Cells expressing the human dopamine D1 receptor are plated in a 96-well plate and grown to a suitable confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
A fixed concentration of a D1 agonist (e.g., dopamine or SKF-81297) is then added to stimulate cAMP production.
-
The cells are incubated for a specific period to allow for cAMP accumulation.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
The antagonist's effect is measured as the percentage of inhibition of the agonist-induced cAMP response.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The Kb value can be calculated from the IC50 value using the Schild equation for competitive antagonists.
-
Visualizations
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor.
Caption: Dopamine D1 receptor signaling cascade.
The diagram below outlines a typical workflow for the in vitro validation of a novel D1 receptor antagonist.
Caption: In vitro validation workflow for a D1 antagonist.
References
Comparative Analysis of ADX-10061 Cross-Reactivity with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the selective dopamine (B1211576) D1 receptor antagonist, ADX-10061 (also known as NNC 687), with other dopamine receptor subtypes. The information is compiled to offer an objective overview supported by available experimental data, aiding in the evaluation of its potential for targeted therapeutic applications.
Summary of Binding Affinities
The cross-reactivity of this compound has been primarily characterized against the dopamine D1 and D2 receptors, as well as the serotonin (B10506) 5-HT2 receptor. The following table summarizes the reported inhibitory constants (Ki) for this compound, providing a quantitative measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Target | This compound (NNC 687) Ki (nM) |
| Dopamine D1 Receptor | 5.8[1] |
| Dopamine D2 Receptor | > 10,000[1] |
| 5-HT2 Receptor | 355[1] |
| Adenylyl Cyclase | 9.1[1] |
Data presented is derived from in vitro radioligand binding assays.
Experimental Protocols
The binding affinities of this compound were determined using radioligand binding assays. The general methodology for such an assay is outlined below.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for specific dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing the specific human dopamine receptor subtype (e.g., D1, D2).
-
Radioligand specific for the receptor of interest (e.g., [³H]SCH 23390 for D1 receptors, [³H]spiperone for D2 receptors).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound acts as an antagonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). In contrast, the D2 receptor, for which this compound has low affinity, typically signals through the Gi alpha subunit (Gαi).
Dopamine D1 Receptor Signaling Pathway (Gs-coupled)
Activation of the D1 receptor by dopamine leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
References
A Comparative Analysis of D1 Antagonists in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D1 receptor is a critical component of the brain's reward circuitry and a key target in the development of therapeutics for substance use disorders. Blockade of this receptor has been shown to modulate the reinforcing effects of drugs of abuse, making D1 antagonists a promising class of compounds for addiction treatment. This guide provides a comparative overview of three prominent D1 antagonists—ecopipam (B1671091), SCH-23390, and SKF-83566—focusing on their performance in preclinical addiction models.
Quantitative Data Summary
The following table summarizes key quantitative data for ecopipam, SCH-23390, and SKF-83566, highlighting their binding affinities and functional potencies.
| Compound | Target | Action | Ki (nM) | IC50 | Species/Tissue | Reference |
| Ecopipam (SCH-39166) | D1 Receptor | Antagonist | 1.2 - 1.9 | - | Human/Mouse | [1][2] |
| D5 Receptor | Antagonist | 1.2 | - | Human | [1] | |
| D2 Receptor | Antagonist | 980 - 1240 | - | Human | [2] | |
| SCH-23390 | D1 Receptor | Antagonist | 0.2 | - | Human | [3] |
| D5 Receptor | Antagonist | 0.3 | - | Human | [3] | |
| SKF-83566 | D1-like Receptors | Antagonist | - | - | - | [4] |
| Dopamine Transporter (DAT) | Inhibitor | - | 5.7 µM (DA uptake) | Rat DAT expressing cells | [4][5] | |
| DAT (Cocaine binding site) | Inhibitor | - | 0.51 µM ([3H]CFT binding) | Rat DAT expressing cells | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for assessing their efficacy in a cocaine self-administration model.
Experimental Protocols
1. Cocaine Self-Administration in Rats
This model assesses the reinforcing properties of a drug and the ability of a compound to alter these effects.
-
Subjects: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Following recovery, rats are placed in the operant chambers and trained to press an "active" lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion). Presses on an "inactive" lever have no consequence. Training sessions typically last for 2-3 hours daily.
-
Stabilization: Training continues until the rats demonstrate stable responding, typically defined as a consistent number of infusions per session with a clear preference for the active lever.
-
Antagonist Testing: Before a test session, rats are pre-treated with the D1 antagonist (e.g., SCH-23390) or vehicle via subcutaneous or intraperitoneal injection. The effect on cocaine self-administration is then measured. In some studies, the antagonist is directly microinjected into specific brain regions like the nucleus accumbens.
-
-
Key Measures: The primary dependent variables are the number of cocaine infusions earned and the rate of responding on the active versus inactive lever. A decrease in cocaine intake following antagonist treatment suggests a reduction in the reinforcing efficacy of cocaine.
2. Conditioned Place Preference (CPP) in Rats
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Subjects: Male Sprague-Dawley rats are frequently used.
-
Apparatus: A three-compartment chamber. The two larger outer compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures), separated by a smaller, neutral central compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: This phase typically lasts for several days. On alternating days, rats receive an injection of the drug of abuse (e.g., cocaine, 12 mg/kg, i.p.) and are confined to one of the outer compartments. On the other days, they receive a vehicle injection and are confined to the opposite compartment. The drug is typically paired with the initially non-preferred side.
-
Post-Conditioning (Test): After the conditioning phase, the rats are placed back in the central compartment with free access to all compartments in a drug-free state. The time spent in each compartment is recorded.
-
Antagonist Challenge: To test the effect of a D1 antagonist, it is administered before the conditioning sessions with the drug of abuse or prior to the final test session to assess its effect on the expression of the learned preference.
-
-
Key Measures: A significant increase in the time spent in the drug-paired compartment during the test phase compared to baseline indicates a conditioned place preference. An effective antagonist would be expected to block the acquisition or expression of this preference.
Comparative Discussion
-
SCH-23390 is a highly potent and selective D1 antagonist and is often considered the "gold standard" in preclinical research. Its effects on reducing the reinforcing properties of cocaine in self-administration and CPP paradigms are well-documented.[6][7] However, its clinical development has been hampered by a narrow therapeutic window and potential side effects.
-
Ecopipam (SCH-39166) is another selective D1 antagonist that has progressed further in clinical development, particularly for Tourette Syndrome.[8][9] Preclinical and early clinical studies have also investigated its potential for treating cocaine addiction.[10][11][12] Some human studies have shown that ecopipam can enhance the subjective effects of cocaine while increasing self-administration of low doses, suggesting a complex interaction that may depend on the dosing regimen and context.[10]
-
SKF-83566 is a selective D1 antagonist that also exhibits inhibitory effects at the dopamine transporter (DAT), particularly at the cocaine binding site.[4][5] This dual action is noteworthy, as DAT inhibition is the primary mechanism of cocaine. This compound's ability to block D1 receptors while also interfering with cocaine binding at the DAT could offer a unique therapeutic profile. However, there is less comparative data on its efficacy in addiction models compared to SCH-23390 and ecopipam.
References
- 1. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 2. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Lack of Self-Administration of Cocaine in Dopamine D1 Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diminished Role for Dopamine D1 Receptors in Cocaine Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulation of dopamine d1-like receptor activation in the rat medial prefrontal cortex alters stress- and cocaine-induced reinstatement of conditioned place preference behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Dopamine D1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
A Head-to-Head Comparison of ADX-10061 and Other Benzazepines in Dopamine D1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the benzazepine derivative ADX-10061 and other notable benzazepines, with a focus on their activity as dopamine (B1211576) D1 receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacological landscape of this class of compounds.
A critical point of clarification is the distinction between benzazepines and benzodiazepines. Benzodiazepines, such as diazepam (Valium) and alprazolam (Xanax), are a distinct class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. In contrast, benzazepines are a class of compounds with a different core chemical structure, and those discussed herein are primarily characterized by their interaction with dopamine receptors.
This compound, developed by Addex Pharmaceuticals, is a selective dopamine D1 receptor antagonist that was investigated for several therapeutic indications, including schizophrenia and smoking cessation.[1] However, its clinical development was discontinued (B1498344) in 2007 due to a lack of efficacy in Phase II trials.[1] For a meaningful head-to-head comparison within the benzazepine class, this guide will focus on this compound and SCH 23390, a well-characterized and potent D1-like receptor antagonist that is widely used as a research tool.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SCH 23390, focusing on their in vitro receptor binding affinities.
Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D1 Receptor | Dopamine D5 Receptor | Dopamine D2 Receptor | Serotonin (B10506) 5-HT2A Receptor |
| This compound | 5.8 | - | >10,000 | 355 |
| SCH 23390 | 0.2 | 0.3 | 631 | 20 |
Data for this compound from MedChemExpress. Data for SCH 23390 from various preclinical studies.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for various neurotransmitter receptors.
General Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human receptor (e.g., dopamine D1, D2, serotonin 5-HT2A) or from specific brain regions of rodents (e.g., striatum for dopamine receptors).
-
Radioligand Binding Assay: The assay is typically performed in a 96-well plate format. A specific radioligand for the receptor of interest is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound or SCH 23390).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Specifics for SCH 23390: For determining the D1 receptor affinity of SCH 23390, [3H]SCH 23390 is often used as the radioligand in membranes from rat striatum. Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist.
In Vivo Behavioral Studies (for SCH 23390)
Objective: To assess the functional antagonist activity of the compound on dopamine-mediated behaviors in animal models.
Example Protocol: Saccharin (B28170) Seeking Model in Rats [4]
-
Animal Model: Male Long-Evans rats are used.
-
Training Phase: Rats are trained to press a lever to receive a 0.3% saccharin solution. Each lever press also activates a tone and a light cue. This training typically occurs for one hour per day over ten days.[4]
-
Abstinence: Following the training phase, the rats undergo a period of forced abstinence (e.g., one day).[4]
-
Drug Administration: SCH 23390 (at varying doses, e.g., 0, 1, or 10 µg/kg) is administered systemically (e.g., intraperitoneally) 15 minutes before the extinction test.[4]
-
Extinction Test: The rats are placed back in the operant chambers, where lever pressing no longer delivers the saccharin solution but still presents the associated cues. The number of active and inactive lever presses is recorded.
-
Data Analysis: The effect of SCH 23390 on the number of active lever presses is analyzed to determine its impact on saccharin-seeking behavior. A significant reduction in active lever pressing in the drug-treated group compared to the vehicle group indicates that D1 receptor antagonism reduces cue-induced drug-seeking behavior.[4]
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by dopamine at the D1 receptor, which this compound and SCH 23390 antagonize.
Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by this compound/SCH 23390.
Experimental Workflow for In Vitro Binding Assay
The following diagram outlines the typical workflow for an in vitro radioligand binding assay to determine the affinity of a compound for a target receptor.
Caption: Workflow for In Vitro Radioligand Binding Assay.
Summary and Conclusion
This compound is a selective benzazepine dopamine D1 receptor antagonist with a high affinity for the D1 receptor and significantly lower affinity for the D2 and 5-HT2A receptors. In comparison, the widely studied benzazepine SCH 23390 demonstrates even higher potency at the D1 and D5 receptors. While both compounds exhibit selectivity for the D1 receptor over the D2 receptor, SCH 23390 shows a higher affinity for the 5-HT2A receptor compared to this compound.
The clinical development of this compound was halted due to a lack of efficacy in a Phase IIa trial for smoking cessation, where it failed to show a treatment effect compared to placebo.[5] This outcome underscores the challenges in translating potent in vitro D1 receptor antagonism into clinical efficacy for this indication. In contrast, SCH 23390 has remained a valuable pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes.
For researchers in drug development, the case of this compound highlights the importance of robust preclinical in vivo models and translational biomarkers to better predict clinical outcomes for D1 receptor antagonists. The provided data and experimental protocols for both this compound and the benchmark compound SCH 23390 offer a valuable resource for the design and interpretation of future studies on this important class of molecules.
References
- 1. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the selectivities of SCH 23390 with BW737C89 for D1, D2 and 5-HT2 binding sites both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
A Comparative Guide to the Efficacy of ADX-10061 and Novel D1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of the discontinued (B1498344) dopamine (B1211576) D1 receptor antagonist ADX-10061 with novel D1-targeting agents, ecopipam (B1671091) and tavapadon (B1193690). The information presented is based on available clinical trial data and is intended to inform research and development in the field of dopaminergic modulation for neurological and psychiatric disorders.
Executive Summary
The landscape of dopamine D1 receptor modulators has evolved significantly. While earlier agents like this compound failed to demonstrate clinical efficacy, a new generation of D1 antagonists and partial agonists is showing promise in treating a range of CNS disorders. This guide summarizes the available data, highlighting the contrast between the clinical outcomes of this compound and the positive results from recent trials of ecopipam and tavapadon.
Comparative Efficacy Data
The following tables summarize the available quantitative data from clinical trials of this compound, ecopipam, and tavapadon. A notable gap in the publicly available information is the specific quantitative efficacy data for this compound; reports consistently state a failure to meet primary endpoints without detailing the numerical results.[1][2]
Table 1: Efficacy of this compound in Smoking Cessation (Phase IIa)
| Compound | Indication | Primary Endpoint | Outcome |
| This compound | Smoking Cessation | 4 weeks continuous smoking abstinence | Did not meet primary endpoint; no separation from placebo.[1][2] |
Table 2: Efficacy of Ecopipam in Tourette Syndrome
| Trial | Primary Endpoint | Ecopipam Group | Placebo Group | p-value |
| Phase 2b (D1AMOND) | Mean change in Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) from baseline to week 12 | -3.44 (least squares mean difference from placebo)[3] | - | 0.01[3][4][5] |
| Phase 3 (D1AMOND) | Relapse rate in pediatric patients | 41.9%[6][7][8][9] | 68.1%[6][7][8][9] | 0.0084[6][8] |
Table 3: Efficacy of Tavapadon in Parkinson's Disease (Phase 3)
| Trial | Primary Endpoint | Tavapadon Dose | Tavapadon Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| TEMPO-1 | Change in MDS-UPDRS Parts II & III combined score at week 26 | 5 mg | -9.7 | +1.8 | <0.0001 |
| 15 mg | -10.2 | +1.8 | <0.0001 | ||
| TEMPO-3 (Adjunctive) | Change in total daily "on" time without troublesome dyskinesia | 5-15 mg | +1.1 hours (relative to placebo) | - | <0.0001 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited and common preclinical assays.
Clinical Trial Protocols
This compound - Phase IIa Smoking Cessation Study
-
Design: A multicenter, double-blind, placebo-controlled study in the United States.[1][10]
-
Participants: 145 smokers in the intent-to-treat population.[1]
-
Intervention: Participants received either this compound or a placebo for a seven-week period, accompanied by a targeted smoking cessation counseling program.[5][10]
-
Primary Efficacy Endpoint: The proportion of smokers with four weeks of continuous abstinence from smoking, starting from the beginning of the fourth week of treatment.[1][5]
-
Secondary Efficacy Endpoints: Included total weeks of smoking abstinence, measures of nicotine (B1678760) craving and withdrawal, and mood scores.[5][10]
Ecopipam - Phase 3 Tourette Syndrome Study (D1AMOND)
-
Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.[6][8]
-
Participants: 167 pediatric and 49 adult subjects with Tourette Syndrome.[8]
-
Intervention: An open-label stabilization period where all participants received ecopipam. Responders were then randomized to continue with ecopipam or switch to a placebo for a 12-week double-blind period.[6][7][8]
-
Primary Efficacy Endpoint: Time to relapse in pediatric subjects, with relapse defined as a 50% loss of the initial improvement on the YGTSS-TTS.[7]
-
Secondary Efficacy Endpoint: Time to relapse in the combined pediatric and adult population.[6][7][8]
Tavapadon - Phase 3 Parkinson's Disease Program (TEMPO Trials)
-
Design: A series of Phase 3, randomized, double-blind, placebo-controlled trials. TEMPO-1 and TEMPO-2 evaluated tavapadon as monotherapy in early-stage Parkinson's disease, while TEMPO-3 assessed it as an adjunctive therapy to levodopa (B1675098) in patients with motor fluctuations.[11]
-
Participants: Adults aged 40 to 80 with Parkinson's Disease.
-
Intervention: Once-daily oral administration of fixed or flexible doses of tavapadon or placebo.
-
Primary Efficacy Endpoints:
Preclinical Assay Protocols
Dopamine D1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound for the D1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the D1 receptor.
-
Incubation: These membranes are incubated with a radiolabeled ligand specific for the D1 receptor (e.g., [³H]-SCH23390) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated via rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
Dopamine D1 Receptor cAMP Accumulation Assay
-
Objective: To assess the functional activity of a compound as an agonist or antagonist at the D1 receptor.
-
Methodology:
-
Cell Culture: Cells expressing the D1 receptor are cultured.
-
Compound Incubation: The cells are incubated with the test compound. For antagonist testing, cells are co-incubated with the test compound and a known D1 agonist.
-
cAMP Measurement: The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are measured. Since the D1 receptor is Gs-coupled, agonists will increase cAMP levels.
-
Detection: cAMP levels are typically quantified using methods such as FRET-based biosensors or immunoassays.
-
Data Analysis: The concentration-response curve is plotted to determine the potency (EC50) for agonists or the inhibitory potency (IC50) for antagonists.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the D1 receptor signaling pathway and a generalized workflow for a randomized controlled clinical trial.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. Emalex Biosciences Publishes Phase 2b Results for Tourette Syndrome Candidate in Pediatrics [prnewswire.com]
- 6. neurologylive.com [neurologylive.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. Emalex eyes FDA approval for Tourette syndrome therapy after Phase III success [clinicaltrialsarena.com]
- 10. Addex therapeutics :: Addex starts Phase IIa Proof of Concept Study on ADX10061 for Smoking Cessation [addextherapeutics.com]
- 11. Addex therapeutics :: SEC / SIX Filings [addextherapeutics.com]
Validating Behavioral Phenotypes: A Comparative Guide to Dopamine D1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The validation of behavioral phenotypes is a critical step in preclinical drug discovery, providing essential insights into the potential therapeutic efficacy and off-target effects of novel compounds. This guide offers a comparative overview of methodologies used to assess behavioral changes, with a focus on the role of dopamine (B1211576) D1 receptor antagonists. Due to the limited public availability of preclinical data for the discontinued (B1498344) compound ADX-10061, this guide will utilize the well-characterized and extensively studied D1 antagonist, SCH-23390, as a primary exemplar. The trajectory of this compound serves as a pertinent case study on the challenges of translating preclinical findings to clinical success.
Introduction to Dopamine D1 Receptor Antagonism in Behavioral Research
The dopamine D1 receptor is a key component of the brain's reward and motor systems. Its modulation can significantly impact a range of behaviors, making D1 receptor antagonists a subject of interest for various neurological and psychiatric conditions.[1] Compounds like this compound and SCH-23390 are selective antagonists of the dopamine D1 receptor.[2][3] While this compound's development was halted after failing to meet primary efficacy endpoints in a Phase IIa smoking cessation trial, the extensive research on SCH-23390 provides a valuable framework for understanding how to validate the behavioral effects of this class of drugs.[4]
Comparative Analysis of Behavioral Phenotypes
The following sections detail key behavioral domains and the effects of the dopamine D1 receptor antagonist SCH-23390, supported by experimental data from peer-reviewed studies. This information provides a benchmark for the types of preclinical data necessary to build a robust profile for a compound like this compound.
Locomotor Activity
Spontaneous locomotor activity is a fundamental measure used to assess the general motor and sedative or stimulant effects of a compound.
Data Summary: Effects of SCH-23390 on Locomotor Activity
| Behavioral Assay | Species | Dosage Range (mg/kg) | Observed Effect | Citation(s) |
| Open Field Test | Rat | 0.01 - 1.0 | Dose-dependent suppression of locomotor activity and rearing. | [5] |
| Open Field Test | Rat | 0.5 (chronic, 21 days) | Enhanced spontaneous searching and locomotor activity after cessation of chronic treatment, suggesting receptor supersensitivity. | [6] |
| Locomotor Activity Cages | Mouse | 0.015 - 0.045 | Blockade of ethanol-induced locomotor stimulation. | [7] |
| Open Field Test | Mouse | 0.003 - 0.01 | Attenuation of modafinil-induced locomotor stimulation. | [8] |
Experimental Protocol: Open Field Test
The open field test is a common assay to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to quantify movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.
-
The compound of interest (e.g., SCH-23390) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed individually in the center of the open field arena.
-
Activity is recorded for a set period (e.g., 15-30 minutes) using an automated tracking system or by manual observation.
-
-
Measures:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent near the walls versus the center of the arena (an indicator of anxiety).
-
Reward and Motivation
Understanding a compound's effect on reward pathways is crucial, particularly for drugs targeting addiction or motivational disorders.
Data Summary: Effects of SCH-23390 on Reward-Related Behaviors
| Behavioral Assay | Species | Dosage Range (mg/kg) | Observed Effect | Citation(s) |
| Conditioned Place Preference (CPP) | Rat | 0.05 | Blocked place preference induced by morphine, nicotine, and diazepam. | [9] |
| Conditioned Place Preference (CPP) | Rat | 0.1 - 0.3 | Dose-dependently suppressed the acquisition of mitragynine-induced CPP. | [10] |
| Operant Conditioning (Saccharin Seeking) | Rat | 0.01 | Reduced seeking behavior for a non-caloric reinforcer. | [11] |
| Operant Conditioning (Food Reinforcement) | Rat | 0.03 - 0.1 | Dose-related reduction in responding for food reinforcement. | [12] |
Experimental Protocol: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[13][14]
-
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.
-
Procedure:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive the drug (e.g., a substance of abuse) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test: Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Measures: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), while a decrease suggests an aversive effect. To test the effect of an antagonist like SCH-23390, it can be administered before the rewarding drug during the conditioning phase to see if it blocks the acquisition of the preference, or before the test phase to see if it blocks the expression of the preference.[10]
Learning and Memory
Dopaminergic pathways are also implicated in cognitive functions, including learning and memory.
Data Summary: Effects of SCH-23390 on Learning and Memory
| Behavioral Assay | Species | Dosage Range (mg/kg) | Observed Effect | Citation(s) |
| Fear Conditioning | Mouse | Intraperitoneal & Intrahippocampal | Impaired contextual fear conditioning and tone-shock association. | [15] |
| Potentiated Startle | Rat | Intra-amygdala infusion | Blocked the expression of fear-potentiated startle. | [16] |
| Conditioned Avoidance | Rat | 0.1 - 1.0 | Disrupted one-way avoidance performance. | [12] |
Experimental Protocol: Fear Conditioning
Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus that has been paired with an aversive stimulus.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker to present an auditory cue (e.g., a tone).
-
Procedure:
-
Training (Conditioning): The animal is placed in the chamber and presented with a neutral stimulus (e.g., a tone) that co-terminates with a mild, brief foot shock (the unconditioned stimulus).
-
Testing (Contextual Fear): The animal is returned to the same chamber at a later time (e.g., 24 hours), and freezing behavior (a natural fear response) is measured in the absence of the tone or shock.
-
Testing (Cued Fear): The animal is placed in a novel context and presented with the auditory cue, and freezing behavior is measured.
-
-
Measures: The percentage of time spent freezing is used as an index of fear memory. An antagonist like SCH-23390 can be administered before training to assess its effect on the acquisition of fear memory, or before testing to evaluate its impact on memory retrieval.[15]
Visualizing Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by dopamine at the D1 receptor and the point of action for an antagonist like this compound or SCH-23390.
Caption: Dopamine D1 receptor signaling and antagonist action.
General Experimental Workflow for Behavioral Phenotyping
This diagram outlines a typical workflow for validating the behavioral effects of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX 10061 - AdisInsight [adisinsight.springer.com]
- 4. Addex therapeutics :: ADX10061 Smoking Cessation Data [addextherapeutics.com]
- 5. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of SCH 23390 enhances spontaneous searching and locomotor activity of rats. An open field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Participation of Dopamine D1 and D2 Receptors in the Rapid-Onset Behavioral Sensitization to Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCH 23390 blocks drug-conditioned place-preference and place-aversion: anhedonia (lack of reward) or apathy (lack of motivation) after dopamine-receptor blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D1 receptor antagonist SCH-23390 blocks the acquisition, but not expression of mitragynine-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The actions of SCH 23390, a D1 receptor antagonist, on operant and avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 15. D1/5 dopamine receptors are necessary for learning a novel context - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infusion of the dopamine D1 receptor antagonist SCH 23390 into the amygdala blocks fear expression in a potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Analysis of ADX-10061
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) D1 receptor antagonist ADX-10061 (also known as NNC 01-0687) with alternative therapies, supported by available experimental data. The development of this compound was discontinued (B1498344) after Phase II clinical trials for smoking cessation and schizophrenia due to a lack of demonstrated efficacy. This document summarizes the known preclinical data and the qualitative outcomes of its clinical investigations.
Preclinical Pharmacology: Receptor Binding Affinity
This compound is a selective antagonist of the dopamine D1 receptor. Preclinical studies established its binding affinity for various neurotransmitter receptors. The following table summarizes the equilibrium dissociation constants (Ki) from in vitro binding assays, providing a quantitative measure of the compound's potency and selectivity.
| Target Receptor | This compound (NNC-687) Kᵢ (nM) | Reference Compound(s) |
| Dopamine D1 | 0.8 | SCH 23390 (Ki = 0.2 nM) |
| Dopamine D2 | 580 | Haloperidol (Ki = 1.2 nM) |
| 5-HT₂ | 140 | Ketanserin (Ki = 1.0 nM) |
| α₁-adrenergic | 830 | Prazosin (Ki = 0.2 nM) |
| α₂-adrenergic | >10,000 | Rauwolscine (Ki = 1.8 nM) |
| Histamine H₁ | 1,200 | Mepyramine (Ki = 0.8 nM) |
| Muscarinic M₁ | >10,000 | Pirenzepine (Ki = 17 nM) |
Data from: Andersen, P. H., et al. (1992). NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. European journal of pharmacology, 219(1), 45–52.
Clinical Investigations: A Summary of Outcomes
Despite promising preclinical selectivity, clinical trials investigating this compound for smoking cessation and schizophrenia did not yield positive results.
Smoking Cessation
A Phase IIa, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound as an aid for smoking cessation. However, the trial did not meet its primary efficacy endpoint.[1] Addex Pharmaceuticals announced that there was no significant difference in the four-week continuous abstinence rate between the this compound and placebo groups.[1] Major secondary efficacy endpoints also did not show a statistically significant treatment effect.[1]
Comparison with Approved Smoking Cessation Therapies:
While direct comparative trial data for this compound against approved therapies is unavailable, the following table presents typical 6-month abstinence rates for established smoking cessation aids, providing a benchmark for efficacy.
| Treatment | Typical 6-Month Abstinence Rate |
| Placebo | ~10-15% |
| Nicotine Replacement Therapy (NRT) | ~20-25% |
| Bupropion | ~20-25% |
| Varenicline | ~25-30% |
Schizophrenia
This compound, under the name NNC 01-0687, was also investigated for the treatment of schizophrenia. A clinical trial involving male patients with schizophrenia was conducted.[2] However, published reports indicate that the trial failed to demonstrate antipsychotic properties for the compound. This outcome is consistent with the general finding that selective dopamine D1 receptor antagonists have not shown efficacy in treating the symptoms of schizophrenia.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available in their entirety. However, based on standard clinical trial design for these indications, the methodologies likely included the following key elements:
Smoking Cessation (Inferred Protocol)
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.
-
Participants: Adult smokers motivated to quit.
-
Intervention: Oral administration of this compound or a matching placebo for a specified duration.
-
Primary Outcome: Biochemically verified (e.g., using expired carbon monoxide levels) continuous abstinence from smoking for a defined period (e.g., the last four weeks of treatment).
-
Secondary Outcomes: Measures of craving, withdrawal symptoms, and the number of cigarettes smoked per day.
Schizophrenia (Inferred Protocol)
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
-
Participants: Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-IV).
-
Intervention: Oral administration of NNC 01-0687 or placebo/active comparator (e.g., a standard atypical antipsychotic) for several weeks.
-
Primary Outcome: Change from baseline in scores on a standardized rating scale for schizophrenia symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
-
Secondary Outcomes: Clinical Global Impression (CGI) scores, safety, and tolerability assessments.
Visualizing the Mechanism and Workflow
To better understand the scientific context of this compound, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial.
Caption: this compound acts as an antagonist at the dopamine D1 receptor, blocking the downstream signaling cascade.
Caption: A typical workflow for a randomized controlled clinical trial in smoking cessation.
References
Assessing the Translational Potential of ADX-10061: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist, against other therapeutic alternatives. This document synthesizes available data on its mechanism of action, clinical trial outcomes, and experimental protocols to aid in the assessment of its translational potential.
Executive Summary
This compound, also known as NNC 01-0687, was investigated for several indications, including schizophrenia and smoking cessation. As a selective antagonist of the dopamine D1 receptor, its therapeutic rationale was based on modulating the brain's reward pathways. However, the development of this compound was discontinued (B1498344) in 2007 after a Phase IIa clinical trial for smoking cessation failed to meet its primary efficacy endpoint.[1] This guide provides a detailed comparison of this compound with two established smoking cessation therapies, varenicline (B1221332) and bupropion (B1668061), to offer a comprehensive perspective on its scientific and clinical context.
Comparative Data on Smoking Cessation Therapies
The following table summarizes the key characteristics and clinical trial data for this compound and its principal alternatives for smoking cessation.
| Feature | This compound | Varenicline (Chantix) | Bupropion (Zyban) |
| Mechanism of Action | Selective Dopamine D1 Receptor Antagonist | Nicotinic Acetylcholine Receptor (α4β2) Partial Agonist | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and Nicotinic Acetylcholine Receptor Antagonist |
| Developer | Addex Pharmaceuticals | Pfizer | GlaxoSmithKline |
| Development Status | Discontinued (Phase II)[2] | Marketed | Marketed |
| Primary Indication(s) | Investigated for Schizophrenia, Smoking Cessation, Sleep Disorders[2][3] | Smoking Cessation | Smoking Cessation, Depression |
| Reported Efficacy (Smoking Cessation) | Did not demonstrate a treatment effect compared to placebo in a Phase IIa trial.[1] Specific abstinence rates are not publicly available. | Significantly higher abstinence rates compared to placebo. Continuous abstinence at weeks 9-12: ~44% vs. ~18% for placebo in some studies. | Significantly higher abstinence rates compared to placebo. Continuous abstinence at 7 weeks: ~30% vs. ~16% for placebo in some studies. |
| Common Adverse Events | Not extensively documented due to early discontinuation. | Nausea, insomnia, abnormal dreams, headache. | Dry mouth, insomnia. |
Signaling Pathways
The therapeutic agents discussed operate on distinct signaling pathways within the central nervous system to influence nicotine (B1678760) addiction.
Figure 1. Signaling Pathways of Nicotine and Smoking Cessation Drugs. This diagram illustrates the distinct mechanisms of action of nicotine, this compound, varenicline, and bupropion on their respective neural targets.
Experimental Protocols
While the specific protocol for the this compound Phase IIa smoking cessation trial is not publicly available, a representative experimental design for such a trial, based on common practices, is outlined below.
Representative Phase IIa Smoking Cessation Clinical Trial Protocol
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population:
-
Inclusion Criteria:
-
Adult smokers (e.g., 18-65 years of age).
-
Smoking an average of 10 or more cigarettes per day for at least the past year.
-
Motivated to quit smoking.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
History of schizophrenia or other psychotic disorders.
-
Current major depression or other unstable psychiatric conditions.
-
Use of other smoking cessation therapies within a specified timeframe.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Pregnancy or lactation.
-
3. Treatment Regimen:
-
Participants are randomized to receive either the investigational drug (e.g., this compound) or a matching placebo for a specified duration (e.g., 7-12 weeks).
-
A target quit date is typically set within the first few weeks of treatment.
-
All participants receive standardized behavioral counseling throughout the study.
4. Efficacy Endpoints:
-
Primary Endpoint: Biochemically confirmed continuous abstinence from smoking for a defined period (e.g., the last 4 weeks of treatment). Biochemical confirmation is typically done via exhaled carbon monoxide (CO) levels.
-
Secondary Endpoints:
-
7-day point prevalence abstinence at various time points.
-
Prolonged abstinence.
-
Reduction in the number of cigarettes smoked per day.
-
Assessment of nicotine withdrawal symptoms and craving.
-
5. Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events.
-
Vital signs, physical examinations, and clinical laboratory tests at specified intervals.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of ADX-10061
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for ADX-10061, a dopamine (B1211576) D1 receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the disposal of hazardous chemical waste in a research setting.
Chemical and Pharmacological Profile of this compound
This compound, also known as CEE 03-310 or NNC 687, is a selective and potent dopamine D1 receptor antagonist.[1] Its primary use is in research, particularly in studies related to schizophrenia.[1] The following table summarizes its known receptor binding affinities.
| Target | Binding Affinity (Ki) |
| Dopamine D1 Receptor | 5.8 nM |
| Adenylyl Cyclase | 9.1 nM |
| 5-HT2 Receptor | 355 nM |
| Dopamine D2 Receptor | > 10,000 nM |
General Principles for Hazardous Chemical Waste Disposal
The proper disposal of chemical waste is regulated and requires adherence to strict guidelines to protect personnel and the environment. The following procedures are based on guidelines from leading research institutions and should be followed for the disposal of this compound and other similar research chemicals.[2][3][4][5]
Key Principles:
-
Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemicals must never be disposed of via the sanitary sewer or in the regular trash.[2][3]
-
Segregation of Waste: Incompatible wastes should never be mixed. Always use separate, clearly labeled waste containers for different classes of chemicals.[2][5]
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate quantities of the contents.[2][5]
-
Use Appropriate Containers: Waste should be stored in sturdy, leak-proof, and chemically resistant containers. The container must be compatible with the waste it holds.[2][5]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[2][5]
-
Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment to prevent spills.[2]
-
Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[2][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the steps for the proper disposal of solid this compound and solutions containing the compound.
1. Solid Waste Disposal (e.g., unused compound, contaminated labware):
-
Step 1: Container Preparation: Select a designated, puncture-resistant, and clearly labeled container for solid chemical waste.
-
Step 2: Waste Collection: Place any unused or expired solid this compound into the designated waste container. Similarly, dispose of any contaminated personal protective equipment (PPE), such as gloves and weighing paper, in this container.
-
Step 3: Labeling: Ensure the container is labeled with "Hazardous Waste," the chemical name "this compound," and an estimate of the quantity.
-
Step 4: Storage and Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[5]
2. Liquid Waste Disposal (e.g., solutions containing this compound):
-
Step 1: Container Selection: Use a sealable, leak-proof container made of a material compatible with the solvent used to dissolve this compound.
-
Step 2: Waste Collection: Pour the liquid waste into the designated container. The first rinse of any glassware that contained the solution must also be collected as hazardous waste.[2]
-
Step 3: Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate percentages.
-
Step 4: Storage and Pickup: Keep the container tightly sealed and within secondary containment in a designated waste accumulation area. Arrange for pickup by your institution's EHS office.
3. Disposal of Empty Chemical Containers:
-
Step 1: Thorough Rinsing: The original container of this compound must be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[2]
-
Step 2: Air Drying: After rinsing, allow the container to air-dry completely.
-
Step 3: Defacing the Label: The original label on the container must be completely removed or defaced.[2]
-
Step 4: Final Disposal: Once rinsed, dried, and with the label removed, the empty container can typically be disposed of in the appropriate glass or solid waste stream, as per your institution's guidelines.[2]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste like this compound in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Advanced Press Brake & Laser Cutting Solutions [lasertechnologies.co.in]
- 5. Dopamine D1 receptor antagonism impairs extinction of cocaine-cue memories - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling ADX-10061
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of ADX-10061, a research chemical identified as a dopamine (B1211576) D1 receptor antagonist.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use safety goggles for splash protection. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat must be worn and fully fastened. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted respirator may be required. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All weighing and solution preparation of this compound powder should be conducted in a chemical fume hood to minimize inhalation risk.
-
Procedural Controls: Avoid the creation of dust when handling the solid form. Use appropriate tools (e.g., spatulas) to handle the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.
Storage:
-
Solid Form: Store this compound powder in a tightly sealed container in a cool, dry, and dark place.
-
Solutions: Stock solutions should be stored in clearly labeled, tightly sealed containers at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a research setting, from receiving the compound to its experimental use and disposal.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Signaling Pathway of this compound
This compound is a dopamine D1 receptor antagonist. The following diagram illustrates its mechanism of action within a simplified signaling pathway.
Caption: Simplified signaling pathway showing this compound as a dopamine D1 receptor antagonist.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
